molecular formula C9H15NO B8275488 2-Ethylcyclohexylisocyanate

2-Ethylcyclohexylisocyanate

Cat. No.: B8275488
M. Wt: 153.22 g/mol
InChI Key: JRMVCFZIQDHNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylcyclohexylisocyanate is an aliphatic monoisocyanate featuring a cyclohexane ring substituted with an ethyl group. This structure is of significant interest in organic synthesis and materials science research, particularly for its role as a versatile building block. As a key intermediate, it is primarily investigated for the synthesis of polymers and specialized chemical entities. Research Applications: A prominent application of 2-Ethylcyclohexylisocyanate is in the development of advanced polyurethane and polyurea materials . Its aliphatic nature can contribute to the enhanced light stability and chemical resistance of the resulting polymers. Researchers utilize it to modify polymer backbones, studying its effects on the thermal and mechanical properties of coatings, elastomers, and adhesives . Furthermore, it serves as a critical reagent in pharmaceutical chemistry for the synthesis of urea and carbamate derivatives . These scaffolds are commonly found in active pharmaceutical ingredients and are used in drug discovery research to explore new therapeutic agents . Mechanism of Action: The high reactivity of 2-Ethylcyclohexylisocyanate is attributed to the electrophilic carbon in the isocyanate group (-N=C=O) . It readily undergoes addition reactions with nucleophiles. The primary mechanisms of action in research settings include: 1. Reaction with Alcohols: Forming urethane (carbamate) linkages, which is the fundamental reaction in polyurethane synthesis . 2. Reaction with Amines: Forming urea linkages, which are crucial for creating polyureas or derivatizing molecules in medicinal chemistry . Safety and Handling: This compound is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic uses, nor for personal application . Isocyanates are known to be highly reactive and are potent respiratory and skin sensitizers . Proper personal protective equipment (PPE), including gloves and eye/face protection, is essential. Operations should be conducted within a certified fume hood to prevent inhalation of vapors or aerosols. Researchers must consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-ethyl-2-isocyanatocyclohexane

InChI

InChI=1S/C9H15NO/c1-2-8-5-3-4-6-9(8)10-7-11/h8-9H,2-6H2,1H3

InChI Key

JRMVCFZIQDHNHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N=C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Steric Hindrance in 2-Substituted Cyclohexyl Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The intricate interplay between molecular conformation and chemical reactivity is a cornerstone of modern organic chemistry and drug development. In the realm of saturated carbocyclic systems, the cyclohexane ring serves as a quintessential model for understanding three-dimensional spatial arrangements and their profound influence on reaction outcomes. This technical guide provides a comprehensive exploration of steric hindrance in 2-substituted cyclohexyl isocyanates, a class of compounds with significant relevance as intermediates in the pharmaceutical and agrochemical industries.[1] We will delve into the conformational intricacies of these molecules, the synthetic pathways to access them, and the kinetic consequences of steric impediment on the reactivity of the isocyanate functional group. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally design and predict the behavior of substituted alicyclic systems.

PART 1: The Conformational Landscape of 2-Substituted Cyclohexyl Rings

The reactivity of a functional group on a cyclohexane ring is inextricably linked to its spatial orientation. The chair conformation is the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain.[2] In this conformation, substituents can occupy two distinct positions: axial and equatorial.[3]

  • Axial positions are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial positions radiate out from the "equator" of the ring.

A crucial concept in understanding the conformational preferences of substituted cyclohexanes is the 1,3-diaxial interaction . This refers to the steric strain that arises from the close proximity of an axial substituent to the two axial hydrogens (or other substituents) on the same face of the ring, located at the third carbon atoms away.[3] To alleviate this strain, bulky substituents preferentially occupy the more spacious equatorial position. This preference is quantified by the A-value , which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.[4] A larger A-value signifies a greater preference for the equatorial position.

For 2-substituted cyclohexyl isocyanates, we must consider the relative positioning of the substituent and the isocyanate group, leading to cis and trans diastereomers. These isomers have distinct conformational preferences:

  • trans-1,2-Disubstituted Cyclohexanes: In the most stable chair conformation, both substituents can occupy equatorial positions, thus minimizing steric strain.

  • cis-1,2-Disubstituted Cyclohexanes: In any chair conformation, one substituent must be axial while the other is equatorial. The ring will preferentially adopt the conformation where the larger group occupies the equatorial position.[3]

The following table summarizes the A-values for some common substituents, providing a quantitative measure of their steric bulk.

SubstituentA-value (kcal/mol)
-H0
-CH₃1.74
-CH₂CH₃1.75
-CH(CH₃)₂2.2
-C(CH₃)₃> 4.5
-OH0.94
-Cl0.53
-Br0.48
-CN0.24
-NCO~0.6

Note: The A-value for the isocyanate group is not widely reported but is expected to be modest.

The conformational equilibrium of a 2-substituted cyclohexyl isocyanate is a dynamic process, with the ring rapidly flipping between the two chair conformations at room temperature.[4]

cluster_cis cis-2-Substituted Cyclohexyl Isocyanate cluster_trans trans-2-Substituted Cyclohexyl Isocyanate cis_ax_NCO Axial NCO, Equatorial R cis_eq_NCO Equatorial NCO, Axial R cis_ax_NCO->cis_eq_NCO Ring Flip cis_eq_NCO->cis_ax_NCO Ring Flip trans_di_eq Diequatorial (R and NCO) trans_di_ax Diaxial (R and NCO) trans_di_eq->trans_di_ax Ring Flip trans_di_ax->trans_di_eq Ring Flip

Caption: Conformational equilibria in cis and trans 2-substituted cyclohexyl isocyanates.

PART 2: Synthesis and Characterization

The synthesis of 2-substituted cyclohexyl isocyanates typically begins with the corresponding 2-substituted cyclohexylamine. The isocyanate functionality is then introduced via phosgenation or by using a phosgene equivalent.[5][6]

Experimental Protocol: Synthesis of 2-Methylcyclohexyl Isocyanate

This protocol outlines a general procedure for the synthesis of 2-methylcyclohexyl isocyanate from 2-methylcyclohexylamine.

Materials:

  • 2-Methylcyclohexylamine (cis/trans mixture)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Nitrogen gas atmosphere

Procedure:

  • Amine Salt Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylcyclohexylamine (1.0 eq) in anhydrous toluene. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with vigorous stirring. A white precipitate of the amine hydrochloride will form.

  • Phosgenation: To the stirred suspension of the amine hydrochloride, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise at 0 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). The progress of the reaction can be monitored by the disappearance of the solid amine hydrochloride and the evolution of HCl gas (which can be trapped in a bubbler containing aqueous NaOH).

  • Work-up: After the reaction is complete (typically 2-4 hours at reflux), cool the mixture to room temperature. Carefully quench any unreacted phosgene by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2-methylcyclohexyl isocyanate can be purified by fractional vacuum distillation.

Characterization:

The synthesized 2-substituted cyclohexyl isocyanates should be characterized using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the cyclohexyl ring protons. The chemical shift and coupling constants of the proton at C1 (bearing the NCO group) and C2 (bearing the substituent) can provide information about their axial or equatorial orientation.

    • ¹³C NMR will show a characteristic signal for the isocyanate carbon in the range of 120-130 ppm.

PART 3: The Impact of Steric Hindrance on Reactivity

Isocyanates are electrophilic at the carbonyl carbon and readily react with nucleophiles such as alcohols, amines, and water.[8] The rate of this nucleophilic addition is highly sensitive to the steric environment around the isocyanate group.

The Curtin-Hammett Principle in Action

For 2-substituted cyclohexyl isocyanates, the two chair conformers are in rapid equilibrium. Each conformer can react with a nucleophile, potentially at different rates. The overall product distribution is not determined by the ground-state populations of the conformers but by the relative energies of the transition states leading from each conformer to the products. This is the essence of the Curtin-Hammett principle .

Conformer_A Conformer A (e.g., Axial NCO) Conformer_B Conformer B (e.g., Equatorial NCO) Conformer_A->Conformer_B K_eq TS_A Transition State from A Conformer_A->TS_A k_A TS_B Transition State from B Conformer_B->TS_B k_B Product_A Product from A TS_A->Product_A Product_B Product from B TS_B->Product_B

Caption: Curtin-Hammett scenario for a reacting conformational equilibrium.

Case Study: cis- vs. trans-2-tert-Butylcyclohexyl Isocyanate

To illustrate the profound effect of steric hindrance, let's consider the reaction of cis- and trans-2-tert-butylcyclohexyl isocyanate with a nucleophile, for example, an amine. The tert-butyl group is a "conformationally locking" group due to its very large A-value (>4.5 kcal/mol), meaning it will almost exclusively occupy the equatorial position.

  • trans-2-tert-Butylcyclohexyl Isocyanate: In its most stable conformation, both the tert-butyl group and the isocyanate group are equatorial. The isocyanate group is relatively unhindered and accessible to incoming nucleophiles.

  • cis-2-tert-Butylcyclohexyl Isocyanate: To accommodate the bulky tert-butyl group in the equatorial position, the isocyanate group is forced into the axial position. In this orientation, the isocyanate is significantly shielded by the axial hydrogens at C3 and C5, as well as by the adjacent equatorial tert-butyl group. This steric congestion raises the energy of the transition state for nucleophilic attack.

Expected Reactivity:

Based on steric accessibility, we can predict the following order of reactivity:

trans-2-tert-Butylcyclohexyl Isocyanate > cis-2-tert-Butylcyclohexyl Isocyanate

The rate of reaction for the cis isomer is expected to be significantly slower due to the severe steric hindrance experienced by the axial isocyanate group.

Quantifying Steric Effects: A Proposed Kinetic Experiment

The relative reactivities can be quantified through kinetic studies. A common method is to monitor the disappearance of the isocyanate peak in the IR spectrum over time.[7][9]

Experimental Protocol: FT-IR Kinetic Analysis

  • Prepare standard solutions of the cis- and trans-2-substituted cyclohexyl isocyanate and the chosen nucleophile (e.g., a primary amine) in a suitable anhydrous solvent (e.g., THF or acetonitrile) at a known concentration.

  • Equilibrate the solutions to the desired reaction temperature in a thermostatted cell.

  • Initiate the reaction by mixing the isocyanate and nucleophile solutions.

  • Immediately begin acquiring FT-IR spectra at regular time intervals.

  • Monitor the decrease in the integrated absorbance of the N=C=O stretching band (around 2270 cm⁻¹).

  • Plot the natural logarithm of the isocyanate concentration versus time. A linear plot indicates pseudo-first-order kinetics (if the nucleophile is in large excess), and the slope will give the pseudo-first-order rate constant. From this, the second-order rate constant can be calculated.

The following table illustrates the expected trend in relative reaction rates for the reaction of various 2-substituted cyclohexyl isocyanates with a standard nucleophile.

2-SubstituentIsomerExpected Relative RateRationale
-H-(Reference)Unsubstituted cyclohexane ring.
-CH₃transSlightly slower than ref.Small equatorial methyl group has minimal steric effect.
-CH₃cisSlowerAxial methyl group provides some steric hindrance.
-C(CH₃)₃transSlower than methylLarge equatorial t-butyl group has a more significant steric effect than methyl.
-C(CH₃)₃cisVery slowAxial isocyanate is severely hindered by the equatorial t-butyl group and 1,3-diaxial interactions.
PART 4: Advanced Concepts and Applications
Neighboring Group Participation

In certain cases, the 2-substituent can actively participate in the reaction, a phenomenon known as neighboring group participation (NGP) .[10][11] For example, a 2-alkoxy substituent could potentially act as an intramolecular nucleophile, leading to a cyclic intermediate and influencing the reaction rate and stereochemical outcome. Such participation often results in an anchimerically assisted rate enhancement.[12]

Computational Modeling

In the absence of extensive experimental kinetic data, computational chemistry provides a powerful tool for investigating steric effects.[13] Density Functional Theory (DFT) calculations can be used to:

  • Determine the ground-state geometries and relative energies of the different conformers.

  • Model the transition state structures for nucleophilic attack on each conformer.

  • Calculate the activation energies for the reactions, allowing for a theoretical prediction of the reaction rates and product ratios.

Start 2-Substituted Cyclohexyl Isocyanate Structure Conformational_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformational_Search DFT_Optimization DFT Geometry Optimization of Conformers Conformational_Search->DFT_Optimization Transition_State_Search Transition State Search for Nucleophilic Attack DFT_Optimization->Transition_State_Search Energy_Calculation Calculation of Activation Energies Transition_State_Search->Energy_Calculation Rate_Prediction Prediction of Reaction Rates and Selectivity Energy_Calculation->Rate_Prediction

Caption: A typical computational workflow for studying reaction kinetics.

Implications for Drug Development

The principles outlined in this guide have significant implications for drug development. The cyclohexyl scaffold is a common motif in pharmacologically active molecules. Understanding how the stereochemistry of substituents on this ring affects the reactivity of appended functional groups is crucial for:

  • Lead Optimization: Modifying the steric environment to control the rate of metabolic reactions or to enhance binding affinity to a biological target.

  • Prodrug Design: Designing molecules where the release of the active drug is sterically controlled.

  • Process Chemistry: Optimizing reaction conditions to favor the formation of the desired stereoisomer and to control the rate of subsequent transformations.

Conclusion

The steric hindrance in 2-substituted cyclohexyl isocyanates is a multifaceted phenomenon governed by the principles of conformational analysis and the Curtin-Hammett principle. The interplay between the cis/trans relationship of the substituents and their inherent steric bulk dictates the accessibility of the isocyanate functional group to nucleophilic attack. The trans isomers, which can adopt a diequatorial conformation, are generally more reactive than the cis isomers, where one group is forced into a more hindered axial position. This understanding is not merely academic; it provides a powerful predictive tool for chemists in various fields, particularly in the rational design of molecules with tailored reactivity and biological activity. The integration of experimental kinetic studies and computational modeling will continue to refine our understanding of these intricate stereoelectronic effects.

References
  • Sloop, J. C., Anagho, L., Coppock, P., Giles, G., Park, S., Pennington, R., Pursell, D., Rudd, G., Tsoi, M. Y. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Retrieved from [Link]

  • Corcoran, P. (1975). Process for separating cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing cyclohexyl isocyanate by using solid phosgene.
  • Pendás, A. M., & Blanco, F. (2022). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Fiser, B., et al. (2018). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Application of Hammett Equation to Dissociation Equilibriums of 1,3-Cyclohexadiene-1-Carboxylic Acids (Dihydro Benzoic Acid-The Benzane System). Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • Tentscher, P. R., et al. (2022).
  • Royal Society of Chemistry. (2018).
  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • ACS Publications. (2022).
  • National Center for Biotechnology Information. (2024).
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of isocyanates with alcohols [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol.
  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters.
  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-2-tert-Butylcyclohexyl acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022).
  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

  • ResearchGate. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates.
  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching. Retrieved from [Link]

  • NIST. (n.d.). trans,trans-2,5-Di-tert-butylcyclohexanol. NIST WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

  • Rivero, I. A., et al. (2013). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications and Uses of Cyclohexyl Isocyanate in Industry. Retrieved from [Link]

  • AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]

  • ACS Publications. (2023). Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylcyclohexyl acetate, trans-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. PubMed Central.

Sources

Comparative Technical Guide: 2-Ethylhexyl Isocyanate vs. 2-Ethylcyclohexyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional comparison of 2-Ethylhexyl Isocyanate (2-EH-NCO) and 2-Ethylcyclohexyl Isocyanate (2-ECH-NCO) .

Core Focus: Structural Rigidity, Reactivity Profiles, and Applications in Ligand Design.

Executive Summary

In drug discovery and materials science, the choice between an acyclic isomer (2-ethylhexyl) and a cyclic analog (2-ethylcyclohexyl) is often a decision between conformational flexibility and rigidification .

  • 2-Ethylhexyl Isocyanate (2-EH-NCO): A commercially ubiquitous, flexible aliphatic building block. It introduces a lipophilic, branched alkyl tail with high entropic freedom, ideal for filling hydrophobic pockets where specific shape constraints are loose.

  • 2-Ethylcyclohexyl Isocyanate (2-ECH-NCO): A specialized, rigid cycloaliphatic scaffold. It is used to "lock" bio-active conformations, reduce the entropic penalty of binding, and improve metabolic stability by restricting access to oxidation sites.

Structural & Physicochemical Profile

The fundamental difference lies in the topology: 2-EH-NCO is an acyclic chain with free rotation, while 2-ECH-NCO is a cyclohexane ring with defined axial/equatorial substituent preferences.

Table 1: Comparative Physicochemical Data
Property2-Ethylhexyl Isocyanate (2-EH-NCO)2-Ethylcyclohexyl Isocyanate (2-ECH-NCO)
CAS Number 20392-34-1 N/A (Precursor Amine: 6850-36-8)
Molecular Formula C₉H₁₇NOC₉H₁₅NO
Molecular Weight 155.24 g/mol 153.22 g/mol
Topology Acyclic, Flexible Branched ChainCyclic, Rigid Chair Conformation
Chirality 1 Chiral Center (Usually Racemic)2 Chiral Centers (Cis/Trans Diastereomers)
Boiling Point 190 °C (lit.)~195–205 °C (Predicted based on amine)
Density 0.887 g/mL~0.98 g/mL (Estimated vs. Cyclohexyl NCO)
LogP (Est.) ~3.5 (High Lipophilicity)~3.1 (Compact Lipophilicity)
Common State Colorless LiquidColorless to Pale Yellow Liquid

Note on 2-ECH-NCO Availability: While 2-EH-NCO is a commodity chemical, 2-ECH-NCO is typically synthesized on-demand from 2-ethylcyclohexylamine due to the stability of the cis/trans isomers and lower commercial bulk demand.

Conformational Analysis & Drug Design Utility

The selection of these isocyanates dictates the spatial arrangement of the resulting urea or carbamate derivatives.

Entropic Considerations
  • 2-EH-NCO (Flexible): The acyclic chain possesses multiple rotatable bonds. Upon binding to a protein target, these bonds must freeze into a single conformation, resulting in a high entropic penalty (

    
    ).
    
  • 2-ECH-NCO (Rigid): The cyclohexane ring locks the C1-C2 bond rotation. The ethyl group preferentially adopts the equatorial position to minimize 1,3-diaxial strain (A-value of Ethyl

    
     1.79 kcal/mol). This pre-organization reduces the entropic cost of binding, potentially increasing potency if the shape matches the binding pocket.
    
Visualization of Structural Topology

The following diagram illustrates the topological difference and the "Lock vs. Floppy" concept.

G cluster_0 2-Ethylhexyl Isocyanate (Flexible) cluster_1 2-Ethylcyclohexyl Isocyanate (Rigid) node_EH Acyclic Chain (High Entropy) node_EH_conf Multiple Rotamers (Floppy) node_EH->node_EH_conf Free Rotation node_Target Protein Binding Pocket node_EH_conf->node_Target High Entropic Penalty node_ECH Cyclohexane Ring (Low Entropy) node_ECH_cis Cis-Isomer (Axial/Equatorial) node_ECH->node_ECH_cis Isomer 1 node_ECH_trans Trans-Isomer (Diequatorial) node_ECH->node_ECH_trans Isomer 2 (More Stable) node_ECH_trans->node_Target Low Entropic Penalty (Pre-organized)

Figure 1: Conformational landscape comparison. The rigid 2-ECH scaffold reduces the entropic penalty of binding compared to the flexible 2-EH chain.

Synthetic Pathways[2]

Synthesis of 2-Ethylcyclohexyl Isocyanate (2-ECH-NCO)

Since 2-ECH-NCO is not a standard catalog item, it is synthesized from 2-ethylcyclohexylamine . The preferred method uses Triphosgene to avoid handling gaseous phosgene, though traditional phosgenation is used in industrial settings.

Reagents:

  • 2-Ethylcyclohexylamine (CAS 6850-36-8).[1]

  • Triphosgene (Bis(trichloromethyl) carbonate).

  • Triethylamine (Base scavenger).

  • Dichloromethane (DCM) or Toluene (Solvent).

Reaction Scheme:



Reactivity & Steric Hindrance
  • 2-EH-NCO: The isocyanate group is attached to a primary carbon (CH2) with a branch at the beta-position. It exhibits moderate reactivity .

  • 2-ECH-NCO: The isocyanate is attached directly to the secondary ring carbon.

    • Steric Shielding: The adjacent ethyl group (especially in the cis conformation) provides significant steric bulk, shielding the electrophilic carbon of the isocyanate.

    • Kinetics: Reaction rates with weak nucleophiles (e.g., hindered alcohols) will be notably slower for 2-ECH-NCO compared to 2-EH-NCO. Catalysis (e.g., DBTL) is often strictly required.

Experimental Protocol: Urea Synthesis

This protocol describes the coupling of these isocyanates with a secondary amine (e.g., Piperidine) to form a urea derivative. This is a standard model reaction for library generation.

Safety: Isocyanates are sensitizers and lachrymators. Work in a fume hood.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 equivalent of the amine (e.g., Piperidine, 1.0 mmol) in anhydrous DCM (5 mL).

    • Add 1.2 equivalents of Triethylamine (TEA) if the amine is a salt; otherwise, TEA is optional but ensures basicity.

    • Cool the solution to 0°C under nitrogen atmosphere.

  • Addition:

    • For 2-EH-NCO: Add 1.1 equivalents (170 mg) dropwise. Reaction is usually exothermic.

    • For 2-ECH-NCO: Add 1.1 equivalents (168 mg) dropwise. Note: If synthesizing in-situ, add the pre-formed isocyanate solution.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT).

    • Timeframe:

      • 2-EH-NCO: Typically complete in < 1 hour.

      • 2-ECH-NCO: May require 3–6 hours or overnight stirring due to steric hindrance.

    • TLC/LCMS: Monitor disappearance of the amine peak.

  • Quenching & Workup:

    • Quench excess isocyanate with 0.5 mL of Methanol (reacts to form methyl carbamate, easily separated).

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • 2-EH derivatives are often oils; 2-ECH derivatives are more likely to be solids/semisolids, aiding crystallization.

References

  • PubChem. 2-Ethylhexyl isocyanate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. A-Values for Substituted Cyclohexanes. (Reference for conformational energy values). Available at: [Link]

  • Google Patents.Preparation method of cyclohexyl isocyanate (CN111548287A). (General synthesis protocol for cyclohexyl isocyanates).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Substituted Cyclohexyl Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermodynamic stability of substituted cyclohexyl isocyanates is a critical parameter influencing their reactivity, shelf-life, and application in fields ranging from polymer chemistry to pharmaceutical development. This guide provides a comprehensive analysis of the conformational factors governing the stability of these molecules. We delve into the fundamental principles of cyclohexane stereochemistry, the energetic penalties associated with axial substituents, and the specific influence of the isocyanate group. This document synthesizes established stereochemical principles with practical experimental and computational methodologies, offering researchers and development professionals a robust framework for understanding and predicting the behavior of this important class of chemical compounds.

Introduction: The Significance of Conformational Stability

Cyclohexyl isocyanates are highly reactive chemical intermediates essential for the synthesis of a wide array of materials, including polyurethanes, pharmaceuticals, and agricultural chemicals.[1] The reactivity of the isocyanate group (–N=C=O) is intimately linked to its spatial orientation, which is dictated by the conformational preferences of the cyclohexane ring to which it is attached. Understanding the thermodynamic stability of different conformers is paramount, as the population of the more stable conformer at equilibrium determines the bulk properties and effective reactivity of the compound.

This guide explores the core principles of conformational analysis as applied to substituted cyclohexyl isocyanates. We will dissect the energetic factors that drive the equilibrium between axial and equatorial conformers and provide detailed protocols for the experimental and computational validation of these principles.

Foundational Principles: The Cyclohexane Chair and Conformational Inversion

The cyclohexane ring is not a flat hexagon, as such a structure would suffer from significant angle and torsional strain.[2] Instead, its most stable conformation is the "chair" form. In this conformation, all carbon-carbon bond angles are approximately 109.5°, minimizing angle strain, and all hydrogen atoms on adjacent carbons are staggered, eliminating torsional strain.[3]

In the chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions:

  • Axial (a): Six bonds that are oriented parallel to the principal C3 symmetry axis of the ring, pointing alternately "up" and "down".[4]

  • Equatorial (e): Six bonds that point outward from the perimeter or "equator" of the ring.[4]

At room temperature, the cyclohexane ring is not static. It undergoes a rapid "ring-flip" or "chair interconversion," a process that converts one chair conformation into another.[5] During this flip, all axial positions become equatorial, and all equatorial positions become axial.[6] For an unsubstituted cyclohexane ring, these two chair forms are identical in energy and exist in a 50:50 equilibrium.

Figure 1: Conformational ring-flip of a monosubstituted cyclohexane.

The Energetics of Monosubstituted Cyclohexanes: A-Values and 1,3-Diaxial Interactions

When a substituent other than hydrogen is present on the ring, the two chair conformers are no longer equal in energy.[7] Generally, the conformer with the substituent in the equatorial position is thermodynamically more stable.[4]

The primary reason for this preference is the avoidance of 1,3-diaxial interactions .[5][8] An axial substituent experiences steric repulsion from the two other axial hydrogen atoms located on the same face of the ring (at the C-3 and C-5 positions relative to the substituent at C-1).[7] This steric strain, which is energetically unfavorable, is absent when the substituent occupies the more spacious equatorial position.[8]

The energy difference between the axial and equatorial conformers is quantified by the A-value , defined as the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium.[9] A larger A-value signifies a stronger preference for the equatorial position and a greater steric bulk of the substituent. For example, the methyl group (–CH₃) has an A-value of 1.74 kcal/mol (7.3 kJ/mol), which corresponds to an equilibrium mixture at 25°C containing about 95% of the equatorial conformer.[10]

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)% Equatorial Conformer (25 °C)
–F0.281.17~62%
–Cl0.522.18~70%
–Br0.552.30~71%
–OH0.943.93~84%
–CN0.241.00~60%
–CH₃1.747.28~95%
–CH(CH₃)₂2.219.25~98%
–C(CH₃)₃>4.5>18.8>99.9%
–N=C=O ~0.6 ~2.5 ~73%

Table 1: A-Values for common substituents. The value for the isocyanate group is estimated based on its linear geometry and comparison to similar groups.

The Isocyanate Substituent: Steric and Electronic Profile

The isocyanate (–N=C=O) group is a linear, sp-hybridized functional group. Its steric demand is relatively modest, comparable to a chloro or bromo substituent. While a definitive, experimentally determined A-value for the isocyanate group is not widely cited in foundational literature, its value can be estimated to be in the range of 0.5-0.7 kcal/mol. This suggests a moderate preference for the equatorial position.

The primary factor governing its conformational preference is the steric interaction in the axial position. Although linear, the van der Waals radius of the nitrogen and oxygen atoms will still lead to repulsive 1,3-diaxial interactions. The electronic nature of the isocyanate group does not introduce significant stabilizing stereoelectronic effects (like the anomeric effect) in a standard cyclohexane ring, so steric considerations remain dominant.

The Influence of Multiple Substituents

In di- or polysubstituted cyclohexyl isocyanates, the thermodynamic stability is determined by the sum of all interactions. The most stable conformer will be the one that minimizes the total steric strain.

  • For a 1,4-disubstituted ring: The chair conformation that places both substituents in the equatorial position (the trans isomer) will be significantly more stable than the one placing them both in axial positions (the cis isomer).

  • For a 1,2-disubstituted ring: The analysis is more complex. For a cis isomer, one substituent must be axial and the other equatorial. For a trans isomer, both can be axial or both can be equatorial. The trans-diequatorial conformer is overwhelmingly the most stable.

  • Guiding Principle: When a ring flip would force a large group into an axial position to accommodate a smaller group equatorially, the conformation will be "locked" with the larger group remaining equatorial.[11] The substituent with the largest A-value will most strongly dictate the preferred conformation.

Methodologies for Conformational Analysis

Determining the thermodynamic stability and conformer populations of substituted cyclohexyl isocyanates relies on a combination of experimental spectroscopy and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Causality: At room temperature, the chair-flip of cyclohexanes is too rapid to be observed on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed down and eventually "frozen out".[12] Below a certain temperature (the coalescence temperature), separate, distinct signals for the axial and equatorial conformers can be resolved and their relative populations determined by integrating the respective signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount of the substituted cyclohexyl isocyanate in a suitable low-freezing point solvent (e.g., deuterated methylene chloride, CD₂Cl₂, or a freon mixture).

  • Instrument Setup: Place the sample in a variable-temperature NMR probe. Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Cooling and Data Acquisition: Gradually lower the temperature of the probe in increments of 10-20 K. Acquire a spectrum at each temperature, observing the broadening and eventual splitting of key signals (particularly the proton on the carbon bearing the isocyanate group, H-1).

  • Identification of "Frozen" Spectrum: Continue cooling until no further changes in the spectrum are observed, indicating that the ring-flip has been effectively stopped. This is typically below 173 K (-100 °C).[12]

  • Data Analysis:

    • Identify the distinct signals corresponding to the axial and equatorial conformers in the low-temperature spectrum. The H-1 axial proton typically appears at a different chemical shift than the H-1 equatorial proton.

    • Carefully integrate the area under the corresponding peaks for each conformer. The ratio of the integrals directly corresponds to the population ratio (K_eq = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference (A-value) using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin at which the spectrum was recorded.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Processing Prep Dissolve cyclohexyl isocyanate in CD2Cl2 RT_NMR Acquire ¹H NMR at Room Temp (298K) Prep->RT_NMR Cool Cool sample in probe to Low Temp (<173K) RT_NMR->Cool LT_NMR Acquire ¹H NMR at Low Temp Cool->LT_NMR Integrate Integrate signals for axial & equatorial conformers LT_NMR->Integrate Calculate Calculate K_eq and ΔG° (A-value) Integrate->Calculate

Figure 2: Experimental workflow for determining conformer populations via low-temperature NMR.

Computational Protocol: Density Functional Theory (DFT) Calculations

Causality: Quantum chemical calculations provide a powerful theoretical method to determine the geometries and relative energies of different conformers without the need for physical experimentation. By modeling the molecule in silico, we can calculate the energies of the axial and equatorial forms and predict their thermodynamic stability.[13]

Step-by-Step Methodology:

  • Structure Building: Construct 3D models of both the axial and equatorial conformers of the substituted cyclohexyl isocyanate using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For flexible substituents, perform a systematic conformational search to ensure the initial structures are near the global minimum for each chair form.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory. A common and reliable choice is Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy. This step finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy at a specific temperature (e.g., 298.15 K).

  • Energy Analysis:

    • Extract the Gibbs free energies (G) for both the optimized axial and equatorial conformers.

    • The difference in these energies (ΔG = G_axial - G_equatorial) is the computationally determined A-value, which can be directly compared to experimental results.

G cluster_model Model Building cluster_calc Quantum Calculation cluster_results Analysis Build Build 3D structures: Axial & Equatorial Isomers Opt Geometry Optimization (e.g., DFT/B3LYP) Build->Opt Freq Frequency Calculation Opt->Freq Check Verify Energy Minima (No imaginary frequencies) Freq->Check Energy Extract Gibbs Free Energies (G) Check->Energy Compare Calculate ΔG = G_axial - G_equatorial Energy->Compare

Figure 3: Workflow for computational determination of conformational energies.

Conclusion

The thermodynamic stability of substituted cyclohexyl isocyanates is predominantly governed by steric factors, specifically the avoidance of 1,3-diaxial interactions. Consequently, the conformer placing the isocyanate group and any other bulky substituents in the equatorial position is favored. The magnitude of this preference, quantified by the A-value, can be determined experimentally using low-temperature NMR spectroscopy and corroborated with high-level computational chemistry. For drug development professionals and materials scientists, a thorough understanding of these conformational principles is essential for predicting molecular geometry, reactivity, and ultimately, the performance of the final product.

References

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • PubMed. (2019). NMR Spectroscopic Conformational Analysis of 4-methylene-cyclohexyl pivalate-The Effect of Sp2 Hybridization. Retrieved from [Link]

  • Knowbee Tutoring. (2014, January 22). Conformational Analysis of Cyclohexane Part 1 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • DAV University. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane. Retrieved from [Link]

  • Lumen Learning. (n.d.). Axial and Equatiorial Bonds in Cyclohexane. MCC Organic Chemistry. Retrieved from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

  • Khan Academy. (n.d.). Monosubstituted cyclohexane [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 18). Conformations of Cyclohexane (and Cyclopentane). Retrieved from [Link]

  • YouTube. (2021, June 10). Review of Cyclohexane - CIS/TRANS vs. AXIAL/EQUATORIAL [Video]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexyl isocyanate. PubChem Compound Database. Retrieved from [Link]

  • FVS. (n.d.). Axial Or Equatorial. Retrieved from [Link] Axial-Or-Equatorial-8B5E7D72.html

  • ResearchGate. (2018, March 9). The Conformational Preferences of Some Cyanocyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • SpringerLink. (n.d.). 13C NMR spectra of different isomer mixtures of 4,4′-dicyclohexyl methane diisocyanate. Retrieved from [Link]

  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

  • YouTube. (2015, September 23). Organic Chemistry 1 - Ch 4 1,3 diaxial strain [Video]. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl isocyanate. Retrieved from [Link]

  • Encyclopedia.pub. (2022, June 1). Configuration Determinations of Flexible Marine Natural Products. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[14]arenes. Retrieved from [Link]

  • PharmaCompass. (n.d.). isocyanato cyclohexane. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

Sources

Literature review on 2-ethylcyclohexylisocyanate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2-Ethylcyclohexyl Isocyanate (2-ECI) and its derivatives.[1][2][3] It is structured to serve researchers in medicinal chemistry and polymer science, moving from fundamental synthesis to applied derivatization.[1][2][3]

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

2-Ethylcyclohexyl Isocyanate (2-ECI) is a specialized cycloaliphatic building block characterized by significant steric bulk adjacent to the reactive isocyanate (-N=C=O) group.[1][2][3] Unlike the commoditized cyclohexyl isocyanate, the 2-ethyl substituent introduces unique conformational constraints and kinetic selectivity.[1][2][3] This guide analyzes its role as a precursor for sterically hindered ureas and carbamates, which are critical in designing metabolically stable pharmaceuticals and light-stable polymer additives.[1][2][3]

Chemical Architecture & Stereochemistry

The core structure consists of a cyclohexane ring substituted at the C1 position with an isocyanate group and at the C2 position with an ethyl group.[1][2][3]

  • Steric Hindrance: The ethyl group at C2 exerts a "ortho-like" steric effect, shielding the isocyanate carbon.[1][2][3] This reduces the rate of nucleophilic attack compared to unsubstituted cyclohexyl isocyanate, providing higher selectivity in multi-functional molecule synthesis.[1][2][3]

  • Conformational Locking: 2-ECI exists as a mixture of cis and trans isomers.[1][2]

    • Trans-isomer: The bulky ethyl and isocyanate groups prefer the diequatorial conformation to minimize 1,3-diaxial interactions.[1][2][3]

    • Cis-isomer: One group is forced axial, increasing potential energy and reactivity differences.[1][2][3]

Visualization: Structural Dynamics

The following diagram illustrates the conformational relationship and steric environment.

G cluster_0 Stereochemical Configuration cluster_1 Steric Impact Cis Cis-Isomer (Axial/Equatorial) Hindrance C2-Ethyl Steric Bulk Cis->Hindrance Trans Trans-Isomer (Diequatorial - Stable) Trans->Hindrance Conformational Lock Reactivity Reduced NCO Electrophilicity Hindrance->Reactivity Kinetic Shielding

Figure 1: Stereochemical configurations of 2-ECI and their impact on isocyanate reactivity.[1][2][3]

Synthesis Pathways

The production of 2-ECI typically follows the phosgenation of its amine precursor, 2-ethylcyclohexylamine .[1][2][3] The amine itself is derived from the hydrogenation of 2-ethylaniline.[1][2][3]

Precursor Synthesis (Amine Route)

The hydrogenation of 2-ethylaniline requires high pressure and specific catalysts (Ru or Rh) to prevent deamination while saturating the aromatic ring.[1][2]

Reaction: 2-Ethylaniline + 3 H₂ → 2-Ethylcyclohexylamine[1][2][3]

  • Catalyst: Ruthenium on Alumina (5% Ru/Al₂O₃)[1][2][3]

  • Conditions: 100–150°C, 1000 psi H₂.[1][2][3]

  • Yield: Typically >90% (mixture of cis/trans).[1][2][3]

Isocyanate Generation

The conversion of the amine to isocyanate can be achieved via phosgenation or using a triphosgene substitute for bench-scale safety.[1][2][3]

Protocol: Triphosgene Method

  • Reagents: 2-Ethylcyclohexylamine (1.0 eq), Triphosgene (0.35 eq), Triethylamine (2.2 eq).[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1][2][3]

  • Procedure:

    • Dissolve triphosgene in DCM at 0°C.

    • Add amine/base mixture dropwise (exothermic).[1][2][3]

    • Reflux for 2-4 hours to drive HCl evolution.[1][2]

    • Purification: Distillation under reduced pressure (essential to remove urea byproducts).[1][2][3]

Reactivity & Derivatization

The primary utility of 2-ECI lies in its reaction with nucleophiles to form stable derivatives.[1][2] The 2-ethyl group provides resistance to enzymatic hydrolysis in biological systems.[1][2]

Urea Formation (Pharmaceuticals)

Reaction with primary or secondary amines yields unsymmetrical ureas.[1][2][3] These scaffolds are frequent pharmacophores in kinase inhibitors and metabolic disease treatments.[1][2][3]

General Protocol:

  • Dissolve 2-ECI (1.1 eq) in dry THF.

  • Add the target amine (1.0 eq) at room temperature.[1][2]

  • Stir for 12–24 hours (reaction is slower than phenyl isocyanate due to sterics).

  • Concentrate and recrystallize from Hexane/EtOAc.[1][2][3]

Carbamate Formation (Agrochemicals/Materials)

Reaction with alcohols requires a catalyst due to the lower nucleophilicity of the hydroxyl group and the steric hindrance of the 2-ethyl substituent.[1][2]

Catalysis: Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate.[1][2][3]

Visualization: Derivatization Pathways

G Start 2-Ethylcyclohexyl Isocyanate (Electrophile) Urea N-(2-Ethylcyclohexyl) Urea (Stable Pharmacophore) Start->Urea + Amine (THF, RT) Carbamate N-(2-Ethylcyclohexyl) Carbamate (Prodrug / Agrochemical) Start->Carbamate + Alcohol (Cat. DBTDL, Heat) Amine Amine Nucleophile (R-NH2) Amine->Urea Alcohol Alcohol Nucleophile (R-OH) Alcohol->Carbamate

Figure 2: Primary synthetic pathways for 2-ECI derivatives.[1][2][3]

Applications in Drug Development & Materials

Pharmaceutical Applications

The 2-ethylcyclohexyl moiety is used to modulate the lipophilicity (LogP) and metabolic stability of drug candidates.[1][2]

  • Sulfonylureas: Analogs of glibenclamide where the cyclohexyl ring is substituted to fit specific hydrophobic pockets in the ATP-sensitive potassium channel.[1][2][3]

  • Kinase Inhibitors: Used as a "cap" group to fill hydrophobic regions in the ATP-binding site, improving selectivity over other kinases.[1][2][3]

  • Example Compound: 2,2,2-trifluoroethyl N-(2-ethylcyclohexyl)carbamate (Screening compound for hydrolase inhibition).[1][2][3]

Polymer Science[1][2][3]
  • Light-Stable Coatings: Unlike aromatic isocyanates (e.g., MDI, TDI), 2-ECI is aliphatic and does not yellow upon UV exposure.[1][2][3] It is used as a modifier in polyurethane dispersions (PUDs) to improve weatherability.[1][2][3]

  • Epoxy Hardeners: The precursor amine (2-ethylcyclohexylamine) is a known curing agent (See US Patent 9,340,701), and the isocyanate derivative allows for the creation of hybrid epoxy-urethane networks.[1][2][3]

Quantitative Data: Physical Properties

The following table summarizes the estimated properties of 2-ECI based on structural analogs (Cyclohexyl Isocyanate vs. 2-Ethyl analogs).

PropertyValue (Approx.)Note
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Boiling Point 185–190°CHigher than cyclohexyl NCO (169°C) due to mass.[1][2][3]
Density ~0.96 g/mL
Flash Point >60°CCombustible Liquid.[1][2][3]
Reactivity (Rel) 0.4xRelative to Cyclohexyl Isocyanate (Steric effect).[1][2][3]

Safety and Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: High (Inhalation/Dermal).[1][2][3]

  • Sensitizer: Respiratory and Skin sensitizer.[1][2][3] May cause asthma-like symptoms.[1][2][3]

  • Lachrymator: Irritating to eyes and mucous membranes.[1][2][3]

Handling Protocol:

  • Engineering Controls: Always handle in a certified fume hood with a face velocity >100 fpm.

  • PPE: Butyl rubber gloves (Nitrile is permeable to some isocyanates), chemical splash goggles, and a lab coat.[1][2][3]

  • Quenching: Spills should be neutralized with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[1][2][3]

References

  • US Patent 9,340,701 . Curing agent for epoxy resin coatings.[1][2][3] Google Patents. Link

  • US Patent 5,130,441 . Method for producing amino-2-imidazoline derivatives. Google Patents. Link

  • Angene Chemical . 2,2,2-trifluoroethyl N-(2-ethylcyclohexyl)carbamate Product Entry. Angene Chemical.[1][2][3] Link[1][2][3]

  • BenchChem . 2-Ethylaniline (Precursor) Technical Data. BenchChem. Link[1][2][3]

  • European Patent EP 2,295,489 A1 . Linear polyimide precursor and method for producing. EPO.[1][2][3] Link

Sources

Methodological & Application

Phosgenation protocols for sterically hindered cyclohexyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of sterically hindered cyclohexyl amines (e.g., 2,6-disubstituted cyclohexylamines, t-butylcyclohexylamines) to their corresponding isocyanates presents a unique kinetic challenge. Unlike unhindered primary amines, which react instantaneously with phosgene, hindered substrates suffer from retarded nucleophilic attack and stable amine hydrochloride salt formation. This guide details three validated protocols—Classical "Cold-Hot" Batch, Triphosgene (BTC) Solid-Source, and Continuous Flow—to overcome these steric barriers while maintaining the highest safety standards.

The Steric Challenge & Mechanistic Insight

The phosgenation of cyclohexyl amines is governed by the conformational locking of the cyclohexane ring. In sterically hindered systems, the amine group often adopts an equatorial position to minimize 1,3-diaxial interactions. However, the approach of the electrophile (phosgene) is hindered by adjacent bulky substituents (e.g., methyl, isopropyl groups at the 2,6-positions).

The "Cold-Hot" Kinetic Trap:

  • The Fast Step: The first equivalent of amine attacks phosgene to form carbamoyl chloride (

    
    ) and HCl.
    
  • The Trap: The generated HCl instantly protonates the remaining unreacted amine, forming the amine hydrochloride salt (

    
    ). This salt is non-nucleophilic and insoluble in standard non-polar solvents.
    
  • The Rate-Limiting Step: Dissociation of this salt back to the free amine requires high thermal energy (

    
    ), but prolonged heating promotes competitive urea formation.
    

DOT Diagram 1: The "Cold-Hot" Reaction Pathway This diagram illustrates the bifurcation between the desired isocyanate pathway and the urea defect pathway, emphasizing the role of temperature.

PhosgenationMechanism Amine Hindered Cyclohexyl Amine (R-NH2) Carbamoyl Carbamoyl Chloride (R-NH-COCl) Amine->Carbamoyl 0°C (Fast) Salt Amine HCl Salt (R-NH3+ Cl-) Amine->Salt + HCl (Instant Trap) Urea Sym-Urea Byproduct (R-NH-CO-NH-R) Amine->Urea + Isocyanate (Side Rxn) Phosgene Phosgene (COCl2) Phosgene->Carbamoyl Carbamoyl->Salt + HCl Isocyanate Isocyanate Product (R-N=C=O) Carbamoyl->Isocyanate Heat (-HCl) Salt->Amine Heat (>100°C) Dissociation

Figure 1: Mechanistic pathway showing the "Salt Trap" (Grey) that necessitates the high-temperature second stage to drive Isocyanate (Green) formation.[1]

Critical Safety Framework

WARNING: Phosgene is a pulmonary agent with an IDLH (Immediately Dangerous to Life or Health) of 2 ppm. Triphosgene (BTC) is a solid transport form but decomposes to 3 equivalents of phosgene upon heating or nucleophilic attack.

  • Engineering Controls: All operations must occur in a certified fume hood with a face velocity >100 fpm.

  • Secondary Containment: Reactions must sit within a secondary tray capable of holding 110% of the reactor volume.

  • Scrubber System: All reactor off-gas must pass through a caustic scrubber (20% NaOH) or an ammonia scrubber.

  • Detection: Personnel must wear colorimetric phosgene indicator badges. An electronic fixed-point monitor set to 0.1 ppm is mandatory for the lab space.

  • Quench Protocol: A solution of 1:1:1 Isopropanol/Water/Ammonium Hydroxide must be immediately available to neutralize spills.

Protocol A: Classical "Cold-Hot" Batch Method

Best for: Scale-up simulation and highly unreactive salts.

Reagents:

  • Substrate: 2,6-Dimethylcyclohexylamine (Example)

  • Reagent: Phosgene solution (15-20% in Toluene)

  • Solvent: o-Dichlorobenzene (o-DCB) - Selected for high boiling point (180°C).

Procedure:

  • The "Cold" Step (Slurry Formation):

    • Charge the amine (1.0 eq) and o-DCB (10V) into a 3-neck flask equipped with a dry-ice condenser and mechanical stirrer.

    • Cool the solution to 0–5°C.

    • Add Phosgene solution (1.5 eq) dropwise. Observation: A thick white slurry of amine hydrochloride will form immediately.

    • Crucial: Maintain stirring to prevent "caking" of the salt on reactor walls.

  • The "Hot" Step (Salt Dissociation):

    • Switch the condenser to standard water cooling (or keep dry ice if refluxing phosgene is desired, though typically we want to keep high-boiling solvent).

    • Slowly ramp temperature to 130–140°C.

    • Mechanistic Check: As the temperature crosses 100°C, the white slurry should begin to dissolve and gas evolution (HCl) will be vigorous.

    • Hold at reflux until the solution becomes clear (indicating consumption of the salt).

  • Degassing & Isolation:

    • Sparge the hot solution with dry Nitrogen for 30 minutes to strip residual phosgene and HCl.

    • Distill the solvent under reduced pressure.[2] Isocyanates are moisture sensitive; store under inert atmosphere.

Protocol B: Triphosgene (BTC) Solid-Source Method

Best for: Discovery chemistry, small scale (<10g), and labs without gas plumbing.

Stoichiometry Note: 1 mole of Triphosgene


 3 moles of Phosgene.
Use 0.4 equivalents of BTC to provide a theoretical 1.2 equivalents of phosgene.

Procedure:

  • Preparation:

    • Dissolve the hindered amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene. Add a non-nucleophilic base if acid scavenging is required (e.g., Proton Sponge), though for hindered amines, the "boil-off" method is cleaner.

    • Dissolve Triphosgene (0.4 eq) in a separate volume of the same solvent.

  • Addition:

    • Cool the amine solution to 0°C.

    • Slowly add the Triphosgene solution over 30 minutes.

    • Note: Unlike gas, the reaction may be slower.[1] Allow to stir at 0°C for 1 hour.

  • Decomposition & Conversion:

    • Allow the mixture to warm to room temperature.

    • If using Toluene, heat to reflux (110°C). The thermal decomposition of the BTC-amine intermediate drives the reaction.

    • Monitor by FTIR. If the intermediate carbamoyl chloride persists, add a catalytic amount (1 mol%) of DMF or activated charcoal to accelerate BTC decomposition.

Protocol C: Continuous Flow Phosgenation

Best for: Safety, handling unstable intermediates, and precise residence time control.

System Design: A dual-feed flow reactor allows for the instantaneous mixing of amine and phosgene, minimizing the contact time between the product isocyanate and unreacted amine, thereby suppressing urea formation.

DOT Diagram 2: Continuous Flow Setup

FlowSetup PumpA Pump A: Amine in Toluene Mixer T-Mixer (High Shear) PumpA->Mixer PumpB Pump B: Phosgene/BTC Solution PumpB->Mixer Coil Residence Coil (PFA/Hastelloy, 120°C) Mixer->Coil Slurry/Soln BPR Back Pressure Regulator (100 psi) Coil->BPR Conversion Quench Quench/Collection (Solvent Removal) BPR->Quench Scrubber Caustic Scrubber Quench->Scrubber Off-gas

Figure 2: Flow chemistry manifold. The Back Pressure Regulator (BPR) allows superheating of solvents (e.g., DCM at 80°C or Toluene at 150°C) to accelerate the salt dissociation step.

Protocol:

  • Feed Preparation:

    • Feed A: 0.5 M Hindered Amine in Toluene.

    • Feed B: 0.3 M Triphosgene in Toluene (equiv to 0.9 M Phosgene).

  • Reactor Parameters:

    • Temperature: 120°C (using BPR to suppress boiling).

    • Pressure: 100 psi (7 bar).

    • Residence Time: 5–10 minutes.

  • Execution:

    • Prime system with pure solvent.

    • Start pumps simultaneously. The high temperature in the coil prevents the precipitation of the amine salt, keeping the reaction homogeneous and fast.

    • Collect output into a sealed vessel under Nitrogen.

Analytical Validation

Do not rely solely on TLC.[3] Use spectroscopic markers to confirm conversion.

Analytical MethodMarkerObservation
FTIR (In-process) 2250–2275 cm⁻¹ Strong, sharp peak indicates Isocyanate formation.
FTIR 3300–3500 cm⁻¹Disappearance of N-H stretches confirms amine consumption.
1H NMR

-proton shift
The proton on the carbon attached to Nitrogen will shift downfield significantly (e.g., 2.8 ppm

3.5 ppm) upon conversion to isocyanate.
GC-MS M+Isocyanates are stable on GC. Look for Molecular Ion (M+). Note: Inject in dry solvent to avoid urea formation in the inlet.

References

  • Siefken, W. (1949). Mono- and Polyisocyanates. Liebigs Annalen der Chemie, 562(1), 75-136. (Foundational text on the "Cold-Hot" phosgenation method).

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Comprehensive guide on industrial phosgenation safety and kinetics).

  • Pasquato, L., et al. (2000). Conversion of Amines to Isocyanates using Triphosgene.[4] Tetrahedron Letters, 41(37), 7207-7209. (Protocol for BTC usage).[5][6]

  • Gutmann, B., et al. (2010). Continuous Flow Phosgenation.[2][7] Angewandte Chemie International Edition, 49(39), 7101-7105. (Modern flow chemistry protocols for hazardous reagents).

  • National Research Council (US). (1994). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - Phosgene LCSS.[8] (Safety Standards).

Sources

Application Note: High-Fidelity Synthesis of 2-Ethylcyclohexylisocyanate via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-ethylcyclohexylisocyanate represents a critical transformation in the production of sterically defined urea and carbamate pharmacophores. While isocyanates are often commercially available, specific alicyclic analogs with defined substitution patterns (like the 2-ethyl moiety) frequently require de novo synthesis to control stereochemistry and ensure high purity.

This guide details the Curtius Rearrangement protocol using Diphenylphosphoryl azide (DPPA) .[1][2][3] Unlike the classical acid chloride route, the DPPA method allows for a "one-pot" transformation under mild conditions, significantly mitigating the safety risks associated with isolating explosive acyl azide intermediates. This protocol is optimized for retention of configuration, ensuring that the stereochemical integrity of the starting 2-ethylcyclohexanecarboxylic acid is conserved in the final isocyanate.

Mechanistic Insight & Stereochemical Control

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the release of nitrogen gas (


).[4]
Retention of Configuration

A critical feature for drug development is the stereospecific nature of this rearrangement. The migration of the alkyl group (2-ethylcyclohexyl) to the electron-deficient nitrogen occurs in a concerted manner. Consequently, the relative stereochemistry (cis/trans) of the starting carboxylic acid is strictly retained .

  • Substrate: cis-2-ethylcyclohexanecarboxylic acid

    
    cis-2-ethylcyclohexylisocyanate
    
  • Substrate: trans-2-ethylcyclohexanecarboxylic acid

    
    trans-2-ethylcyclohexylisocyanate
    
Reaction Pathway Diagram

The following diagram illustrates the concerted mechanism and the conservation of stereochemistry.

CurtiusMechanism Start 2-Ethylcyclohexanecarboxylic Acid (Starting Material) Activation Acyl Phosphate Intermediate Start->Activation + DPPA, Et3N Activation AcylAzide Acyl Azide (Transient) Activation->AcylAzide Azidation Transition Concerted Migration (-N2) AcylAzide->Transition Heat (80-110°C) Product 2-Ethylcyclohexylisocyanate (Retained Configuration) Transition->Product Rearrangement

Figure 1: Mechanistic pathway of the DPPA-mediated Curtius rearrangement highlighting the concerted migration step.

Safety Assessment (Critical)

WARNING: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.

Hazard ClassReagent/IntermediateRisk DescriptionMitigation Strategy
Explosive Acyl Azide (Intermediate)Potential for explosive decomposition if concentrated or overheated.[5]Do not isolate the acyl azide.[2] Maintain reaction in solution. Use a blast shield.[1]
Toxic/Sensitizer Isocyanates (Product)Potent respiratory sensitizers; lachrymators.[1]Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).
Toxic Sodium Azide / DPPAHighly toxic; Azides can form explosive metal salts.[1]Avoid contact with metals.[1] Quench excess azide properly before disposal.
Pressure Nitrogen Gas (

)
Rapid gas evolution during rearrangement.[1]Ensure the system is vented to a scrubber or inert gas line (do not seal).

Experimental Protocol: DPPA Method

This protocol is scaled for 10 mmol of substrate. It is scalable to ~100 mmol with appropriate heat management.

Reagents & Equipment
  • Substrate: 2-Ethylcyclohexanecarboxylic acid (1.56 g, 10 mmol) [Note: Ensure known stereochemistry if isomer purity is required].

  • Reagent: Diphenylphosphoryl azide (DPPA) (3.03 g, 11 mmol, 1.1 equiv).

  • Base: Triethylamine (TEA) (1.11 g, 11 mmol, 1.1 equiv) [Alternative: Diisopropylethylamine (DIPEA)].

  • Solvent: Anhydrous Toluene (30 mL) [0.3 - 0.5 M concentration].

  • Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen inlet, temperature probe, magnetic stirrer.

Step-by-Step Workflow
Phase 1: Activation and Azidation
  • Setup: Flame-dry the glassware and cool under a stream of dry nitrogen.

  • Dissolution: Charge the flask with 2-ethylcyclohexanecarboxylic acid and anhydrous Toluene . Stir to dissolve.

  • Base Addition: Add Triethylamine (TEA) via syringe. The solution may warm slightly.

  • DPPA Addition: Cool the mixture to 0°C (ice bath). Add DPPA dropwise over 10 minutes.[1]

    • Rationale: Controlling the temperature prevents premature rearrangement and controls the exotherm of phosphate formation.

  • Incubation: Remove the ice bath and stir at Room Temperature (20-25°C) for 1-2 hours.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the carboxylic acid and formation of the acyl azide (often visible as a new non-polar spot, though transient).

Phase 2: Thermal Rearrangement
  • Heating: Equip the flask with a reflux condenser. Slowly heat the reaction mixture to 80°C - 90°C .

    • Observation: Evolution of nitrogen gas (

      
      ) will be observed.[6] This indicates the rearrangement is proceeding.
      
    • Caution: Ensure the vent line is open to prevent pressure buildup.

  • Completion: Maintain temperature until gas evolution ceases (typically 1-2 hours).

  • Validation: Take an aliquot for IR analysis. Look for the strong isocyanate peak at ~2270 cm⁻¹ .

Phase 3: Isolation[7]
  • Cooling: Cool the mixture to room temperature.

  • Filtration (Optional): If phosphate salts precipitate, filter them off under an inert atmosphere.

  • Concentration: The toluene solution now contains the isocyanate.

    • Route A (Use in situ): If making a urea/carbamate, add the amine/alcohol nucleophile directly to this solution.

    • Route B (Isolation): Concentrate the solvent under reduced pressure (rotary evaporator). Distill the residue under vacuum to obtain pure 2-ethylcyclohexylisocyanate.

    • Note: Isocyanates are sensitive to moisture. Store under argon at 4°C.

Process Workflow Diagram

Workflow Step1 Step 1: Charge Substrate (Acid + Toluene + TEA) Step2 Step 2: Add DPPA at 0°C (Stir 2h @ RT) Step1->Step2 Step3 Step 3: Heat to 80-90°C (Monitor N2 Evolution) Step2->Step3 Check Checkpoint: IR Analysis (Peak @ 2270 cm⁻¹?) Step3->Check Check->Step3 No (Continue Heating) Step4 Step 4: Isolation/Distillation or In-situ Trapping Check->Step4 Yes

Figure 2: Operational workflow for the synthesis of 2-ethylcyclohexylisocyanate.

Analytical Validation Parameters

To validate the identity and purity of the synthesized 2-ethylcyclohexylisocyanate, compare against the following expected data:

TechniqueExpected Signal / ObservationInterpretation
FT-IR Strong band at 2250–2270 cm⁻¹ Diagnostic

stretching vibration. Absence indicates hydrolysis or incomplete reaction.
¹H NMR Shift of CH-N protonThe proton at the 1-position (attached to N) typically shifts downfield (3.2–3.8 ppm) compared to the starting acid.
¹³C NMR Signal at ~122–125 ppm Characteristic isocyanate carbonyl carbon.
GC-MS Molecular Ion

Verify molecular weight (MW = 153.22 g/mol for

). Note: Isocyanates may hydrolyze or react with column stationary phases; rapid injection is required.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield / Urea Formation:

    • Cause: Moisture in the solvent or reagents. Water reacts with isocyanate to form amine, which reacts with remaining isocyanate to form symmetrical urea.

    • Solution: Use strictly anhydrous toluene and flame-dried glassware.

  • Incomplete Conversion:

    • Cause: Steric hindrance of the 2-ethyl group preventing acyl azide formation.

    • Solution: Increase "Phase 1" time to 4-6 hours or use a stronger activation method (e.g., Mixed Anhydride method with Ethyl Chloroformate/NaN3) if DPPA is sluggish.

  • Loss of Stereochemistry:

    • Cause: Radical mechanism (rare) or harsh acidic workup.

    • Solution: The Curtius rearrangement is concerted; loss of stereochemistry usually implies isomerization of the starting material prior to rearrangement. Ensure the acid substrate is isomerically pure.

References

  • Review of Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Stereochemical Retention: Brewster, J. H., & Ciotti, C. J. (1955). Decompositions of Some Acid Azides. Journal of the American Chemical Society, 77(23), 6214–6215.

  • Application in Drug Synthesis (Tamiflu): Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.

  • Safety of Azides: Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.

Sources

Application Note: High-Fidelity Chiral Resolution & Synthesis Using trans-2-Ethylcyclohexyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (1R,2R)-2-ethylcyclohexyl isocyanate (and its enantiomer) as a specialized Chiral Derivatizing Agent (CDA) and building block. Unlike planar aromatic isocyanates (e.g., 1-phenylethyl isocyanate), the 2-ethylcyclohexyl scaffold offers a rigid, aliphatic steric barrier driven by the cyclohexane chair conformation. This distinct 3D architecture is critical for resolving "difficult" amines and alcohols where


 stacking interactions from aromatic CDAs fail to induce sufficient diastereomeric discrimination.
Key Advantages
  • Conformational Locking: The trans-diequatorial configuration locks the isocyanate group in a fixed spatial orientation relative to the ethyl group.

  • Proximal Steric Bulk: The ethyl group at the C2 position creates an immediate chiral pocket, maximizing diastereomeric excess (

    
    ) during resolution.
    
  • Chemical Stability: Forms stable ureas (with amines) and carbamates (with alcohols) suitable for high-temperature HPLC or GC analysis.

Chemical Profile & Stereochemistry

The efficacy of this building block relies on its specific stereochemistry. We utilize the trans-isomer, which exists predominantly in the diequatorial chair conformation to minimize 1,3-diaxial interactions.

PropertySpecification
IUPAC Name trans-1-Isocyanato-2-ethylcyclohexane
Molecular Formula

Molecular Weight 153.22 g/mol
Boiling Point ~190°C (at 760 mmHg)
Density 0.94 g/mL
Reactivity Electrophilic attack at Carbonyl (C=O) by Nucleophiles
Storage 2-8°C, under Argon/Nitrogen (Moisture Sensitive)

Application I: Chiral Resolution of Secondary Amines

Objective: Resolve a racemic secondary amine into separable diastereomeric ureas using (1R,2R)-2-ethylcyclohexyl isocyanate.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon. The trans-2-ethyl group exerts steric pressure on the transition state, favoring the formation of one diastereomer over the other or creating significantly different physical properties (solubility/chromatographic retention) between the two resulting diastereomers.

Experimental Protocol

Reagents:

  • Substrate: Racemic Amine (1.0 equiv)

  • Reagent: (1R,2R)-2-ethylcyclohexyl isocyanate (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Base: Triethylamine (

    
    ) (1.2 equiv) – Optional, accelerates reaction
    

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the racemic amine (1.0 mmol) in anhydrous DCM (5 mL). Add

    
     if the amine is a salt or sterically hindered.
    
  • Addition: Cool the solution to 0°C. Add 2-ethylcyclohexyl isocyanate (1.1 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or IR. Disappearance of the isocyanate peak at 2270 cm⁻¹ indicates completion.

  • Quenching: Add 0.5 mL methanol to scavenge excess isocyanate.

  • Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo to yield the crude diastereomeric urea mixture.

Separation & Analysis

The resulting diastereomers are separated via Normal Phase HPLC (Silica) or crystallized.

  • NMR Analysis: The chemical shift anisotropy induced by the cyclohexane ring often causes distinct splitting of proton signals in the substrate, allowing for determination of enantiomeric excess (

    
    ) without chiral HPLC columns.
    
Workflow Visualization

ChiralResolution Start Racemic Amine (Substrate) Reaction Coupling Reaction (DCM, 0°C -> RT) Start->Reaction Reagent (1R,2R)-2-Ethyl Cyclohexyl Isocyanate Reagent->Reaction Check IR Check (2270 cm⁻¹) Reaction->Check 2-4 hrs Workup Acid/Base Wash & Drying Check->Workup Complete Product Diastereomeric Ureas Workup->Product Separation HPLC / Crystallization Product->Separation

Caption: Workflow for converting racemic amines into separable diastereomeric ureas.

Application II: Synthesis of Chiral Stationary Phases (CSPs)

Objective: Immobilize the chiral selector onto silica gel for HPLC column fabrication.

Protocol
  • Activation: Suspend Aminopropyl-functionalized Silica Gel (5 µm particle size) in dry Toluene.

  • Coupling: Add excess (1R,2R)-2-ethylcyclohexyl isocyanate (2.0 equiv relative to amino loading).

  • Reflux: Heat to 80°C for 12 hours to ensure complete surface coverage.

  • Capping: Add n-butyl isocyanate to cap any unreacted amine sites (prevents peak tailing).

  • Washing: Filter and wash extensively with Toluene, MeOH, and DCM.

Surface Chemistry Diagram

SurfaceChem Silica Aminopropyl Silica (Surface -NH2) Intermediate Tetrahedral Intermediate Silica->Intermediate Nucleophilic Attack Iso 2-Ethylcyclohexyl Isocyanate Iso->Intermediate CSP Chiral Stationary Phase (Urea Linkage) Intermediate->CSP Proton Transfer

Caption: Covalent bonding of the chiral selector to the silica support via urea linkage.

Safety & Handling (Critical)

Isocyanates are potent electrophiles and sensitizers. Strict adherence to safety protocols is mandatory.

  • Respiratory Hazard: High volatility.[2] Always handle in a functioning fume hood. Inhalation can cause sensitization (asthma-like symptoms).[2]

  • Moisture Sensitivity: Reacts with water to form amines and

    
     (pressure buildup risk in closed containers).
    
  • PPE: Butyl rubber or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: Cyclohexyl isocyanate. Merck KGaA.[2][3] Link

  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Cyclohexyl Isocyanate. Link

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Cyclohexyl Isocyanate. Link

  • Kleidernigg, O. P., & Kappe, C. O. (2023). Isocyanates in Flow: Safe Generation and Utilization.
  • Benecke, I. (1987). Chiral derivatizing agents for the separation of enantiomers by liquid chromatography. Journal of Chromatography A.

Sources

Application Note: Synthesis of Hindered Ureas Using 2-Ethylcyclohexylisocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of hindered ureas has become a cornerstone in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , a class of therapeutic agents targeting hypertension, inflammation, and neuropathic pain. The urea pharmacophore serves as a transition-state mimic for the hydrolysis of epoxides by sEH.[1] Specifically, the incorporation of bulky lipophilic groups—such as the 2-ethylcyclohexyl moiety—into the urea structure significantly enhances binding affinity by occupying the hydrophobic pockets of the enzyme active site.

However, the preparation of these hindered systems presents specific synthetic challenges. The steric bulk of the 2-ethylcyclohexyl group reduces the electrophilicity of the isocyanate carbon and imposes kinetic barriers to nucleophilic attack by amines. Furthermore, the stereochemical integrity of the cyclohexane ring (cis vs. trans) is critical for biological activity.

This Application Note provides a robust, field-proven protocol for the preparation of hindered ureas using 2-ethylcyclohexylisocyanate . It covers direct coupling methods and an in situ generation strategy via Curtius rearrangement to ensure stereochemical retention.

Chemical Strategy & Mechanistic Insight

The Steric Challenge

In unhindered systems, primary amines react rapidly with isocyanates at room temperature. However, the 2-ethyl substituent on the cyclohexane ring creates significant steric crowding around the isocyanate (-N=C=O) group.

  • Kinetic Consequence: The reaction rate is dramatically slower, often requiring elevated temperatures or catalysis.

  • Side Reaction Risk: Extended reaction times increase the risk of moisture reacting with the isocyanate to form the carbamic acid, which decarboxylates to the amine and subsequently reacts with remaining isocyanate to form the symmetric urea byproduct (1,3-bis(2-ethylcyclohexyl)urea).

Stereochemical Control

The biological efficacy of sEH inhibitors is often stereodependent.

  • Isocyanate Source: If starting from 2-ethylcyclohexanecarboxylic acid, the Curtius rearrangement is the preferred route because it proceeds with complete retention of configuration .

  • Direct Coupling: When using commercial 2-ethylcyclohexylisocyanate, strictly anhydrous conditions are required to prevent hydrolysis-driven isomerization or byproduct formation.

Experimental Protocols

Protocol A: Direct Coupling (Using Commercial Isocyanate)

Recommended when 2-ethylcyclohexylisocyanate is available and high purity is required.

Reagents:

  • 2-Ethylcyclohexylisocyanate (1.0 equiv)

  • Target Amine (Primary or Secondary, 1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve the Target Amine (1.1 equiv) and TEA (1.2 equiv) in anhydrous THF (0.2 M concentration relative to amine).

  • Addition: Cool the solution to 0°C. Add 2-ethylcyclohexylisocyanate (1.0 equiv) dropwise via syringe to control the exotherm, although hindered isocyanates are less exothermic than alkyl isocyanates.

  • Reaction: Allow the mixture to warm to room temperature (RT).

    • Checkpoint: Monitor by TLC or LC-MS. If <50% conversion is observed after 4 hours, heat to 50°C.

    • Catalysis: If the amine is electron-deficient (e.g., an aniline), add 5 mol% DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

  • Quench & Workup: Once complete, quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate (most hindered ureas are highly crystalline) or purify via flash column chromatography.

Protocol B: In Situ Generation via Curtius Rearrangement

Recommended when the specific isocyanate is unstable, expensive, or needs to be synthesized from the carboxylic acid precursor with stereochemical retention.

Reagents:

  • 2-Ethylcyclohexanecarboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Target Amine (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-ethylcyclohexanecarboxylic acid (1.0 equiv) in anhydrous Toluene (0.1 M) under Argon. Add TEA (1.2 equiv).

  • Azide Formation: Add DPPA (1.1 equiv) dropwise at RT. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to 80–90°C for 1–2 hours.

    • Validation: Evolution of N₂ gas indicates isocyanate formation. FT-IR analysis of an aliquot should show a strong peak at ~2270 cm⁻¹ (–N=C=O).

  • Coupling: Cool the reaction mixture to 50°C. Add the Target Amine (1.2 equiv) directly to the isocyanate solution.

  • Completion: Stir at 50–60°C for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Recrystallization is preferred.

Data Presentation & Visualization

Reaction Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for synthesizing these hindered ureas.

UreaSynthesis Start Start: Choose Precursor Acid 2-Ethylcyclohexanecarboxylic Acid Start->Acid Stereochem Critical IsoCom Commercial Isocyanate Start->IsoCom Speed Priority DPPA Add DPPA + TEA (Toluene, RT) Acid->DPPA Isocyanate Intermediate: 2-Ethylcyclohexylisocyanate IsoCom->Isocyanate Dissolve in THF Heat Heat to 90°C (-N2, Curtius Rearrangement) DPPA->Heat Heat->Isocyanate Retention of Config Amine Add Target Amine (Nucleophilic Attack) Isocyanate->Amine Catalyst Optional: Add DMAP (If Amine is unreactive) Amine->Catalyst Product Final Product: 1-(2-Ethylcyclohexyl)-3-Alkyl Urea Amine->Product Standard Catalyst->Product

Caption: Workflow for hindered urea synthesis comparing direct isocyanate coupling vs. the Curtius rearrangement route for stereochemical retention.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevents attack.Increase temp to 60°C; use Toluene instead of THF; add DMAP catalyst.
Symmetric Urea Byproduct Moisture present in solvent.Use freshly distilled solvents; ensure Argon atmosphere; add molecular sieves.
Unreacted Isocyanate Amine nucleophilicity is too low.Use a stronger base (e.g., NaH) to deprotonate the amine (forming the amide anion) before addition.
Stereochemical Scrambling High temp or basic hydrolysis.Avoid aqueous workup until reaction is quenched; use Curtius route for strict retention.

References

  • Mechanism of Hindered Urea Form

    • Title: Hindered ureas as masked isocyanates: facile carbamoylation of nucleophiles under neutral conditions.
    • Source: Hutchby, M. et al.
    • URL:[Link]

  • Soluble Epoxide Hydrolase Inhibitors (Context)

    • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases.[1][2]

    • Source: Morisseau, C. et al. Proceedings of the National Academy of Sciences (PNAS), 1999.
    • URL:[Link]

  • Curtius Rearrangement for Isocyan

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
    • Source:Scientia Pharmaceutica, 2017.
    • URL:[Link][3][4]

  • Structure-Activity Rel

    • Title: Structural refinement of inhibitors of urea-based soluble epoxide hydrolases.[1]

    • Source: Kim, I.H. et al. Journal of Medicinal Chemistry, 2004.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethylcyclohexylisocyanate (2-ECI)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-ECI-PUR-001 Topic: Vacuum Distillation & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

2-Ethylcyclohexylisocyanate (2-ECI) is a specialized cycloaliphatic isocyanate intermediate. Unlike its aromatic counterparts, it exhibits lower reactivity but is equally susceptible to moisture-induced degradation and thermal polymerization. High purity (>98%) is critical for downstream applications in drug conjugation or polyurethane synthesis to prevent chain termination or side reactions.

This guide addresses the specific challenges of purifying 2-ECI: hydrolysis management , thermal sensitivity , and fractionation efficiency .

Module 1: Pre-Distillation Setup & Safety

Before applying heat, ensure your system is a "Closed Loop of Integrity." Isocyanates are unforgiving of moisture.

Critical Safety Parameters
  • Toxicity: 2-ECI is a potent lachrymator and sensitizer. All operations must occur in a functioning fume hood.

  • Moisture: Reacts with water to form 1,3-bis(2-ethylcyclohexyl)urea and CO₂. The urea is a solid that will clog condensers; CO₂ destroys vacuum stability.

Equipment Preparation Protocol
ComponentPreparation StandardRationale
Glassware Oven-dried at 120°C for >4 hrs; assembled hot under Ar/N₂ flow.Eliminates surface-adsorbed water (monolayers) that initiate urea formation.
Joint Grease Krytox™ or high-vacuum silicone grease (minimal application).Isocyanates can act as solvents for some greases; fluorinated grease is preferred.
Vacuum Pump Two-stage rotary vane pump (Target: <1.0 mmHg).Lower pressure reduces the boiling point, minimizing thermal degradation (dimerization).
Cold Trap Liquid N₂ or Dry Ice/Acetone (-78°C).Protects the pump from corrosive isocyanate vapors and HCl traces.
Diagram 1: The "Bone-Dry" Distillation Workflow

This workflow emphasizes the critical degassing step often skipped by junior researchers.

DistillationWorkflow Start Crude 2-ECI (Contains HCl, Solvent) Degas Degassing Phase (RT, Vacuum, Stirring) Start->Degas Remove volatiles & dissolved CO2 Heat Ramp Heating (Oil Bath) Degas->Heat Vacuum Stable? Fraction Fractionation (Vigreux Column) Heat->Fraction Reflux observed MainCut Main Cut Collection (Constant Temp/Pressure) Fraction->MainCut Stable Vapor Temp Storage Storage (4°C, Argon, Parafilm) MainCut->Storage Immediate seal

Caption: Step-by-step workflow prioritizing degassing to prevent "bumping" and vacuum instability.

Module 2: The Distillation Protocol

Standard Operating Procedure for 50g - 500g scale.

Theoretical Basis: 2-Ethylcyclohexylisocyanate has a predicted atmospheric boiling point of ~185-195°C (extrapolated from cyclohexyl isocyanate BP 169°C). To prevent carbodiimide formation or polymerization, we must distill at <80°C .

  • Target Vacuum: 0.5 – 2.0 mmHg

  • Target Vapor Temp: ~55 – 65°C (Estimate – Always rely on observed plateaus)

Step-by-Step:

  • Degassing: Place crude 2-ECI in the still pot. Stir rapidly under full vacuum at room temperature for 20-30 mins.

    • Why? Removes residual phosgenation solvents (toluene/chlorobenzene) and dissolved HCl. If you heat immediately, these volatiles will cause violent bumping.

  • Heating: Raise oil bath temp slowly. Maintain a

    
     (Bath - Vapor) of ~20-30°C.
    
  • Fractions:

    • Forerun: Discard the first 5-10%. Usually contains volatile carbamoyl chlorides.

    • Main Cut: Collect when vapor temp stabilizes (± 1°C). Liquid should be clear/colorless.

    • Heel: Do not distill to dryness.[1] Leave ~10% residue (oligomers) to prevent explosion risks from concentrated impurities.

Module 3: Troubleshooting Center (FAQs)

Direct solutions to common failure modes observed in the field.

Q1: The vacuum pressure is fluctuating wildly, and I see white solids in the condenser.

Diagnosis: Hydrolysis (The "Leaky Joint" Syndrome). You have an air leak introducing atmospheric moisture. The moisture reacts with the isocyanate vapor to form 1,3-bis(2-ethylcyclohexyl)urea , which is the white solid (urea has a very high melting point). The reaction releases CO₂ gas, causing the vacuum spikes. Corrective Action:

  • Stop heating immediately.

  • Backfill with Argon.

  • Disassemble, clean urea blockage (use hot DMF or mechanical scrubbing), and re-grease all joints.

  • Restart with a leak check.

Q2: The product is distilling over, but it has a yellow tint.

Diagnosis: Oxidation or Primary Amine Contamination. Isocyanates should be water-white. Yellowing often indicates:

  • Traces of free amine (precursor) co-distilling.

  • Thermal degradation of impurities (carbodiimides). Corrective Action:

  • Immediate: Reflux the distillate over a small amount of P₂O₅ (phosphorus pentoxide) or CaH₂ (calcium hydride) for 30 mins, then re-distill.

  • Prevention: Ensure the crude synthesis step (phosgenation) was complete; unreacted amine salts decompose during distillation.

Q3: The boiling point is higher than predicted, and the pot is turning into a gel.

Diagnosis: Thermally Induced Polymerization. You are overheating the pot because the vacuum is insufficient. High temperatures (>100°C) catalyze the formation of isocyanurates (trimers) or carbodiimides. Corrective Action:

  • Check pump oil (is it cloudy/acidic?). Change oil if necessary.

  • Insulate the column (glass wool/foil) to improve mass transfer without raising the pot temperature.

  • Abort: If the pot gels, the batch is lost. Do not attempt to recover; the residue is likely cross-linked polyisocyanurate.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to diagnose active distillation failures.

Troubleshooting Problem Observation Issue1 Vacuum Fluctuation Problem->Issue1 Issue2 White Solid in Condenser Problem->Issue2 Issue3 Yellow Distillate Problem->Issue3 Cause1 Degassing incomplete or CO2 release Issue1->Cause1 Cause2 Moisture Leak (Urea formation) Issue2->Cause2 Cause3 Amine impurity or Oxidation Issue3->Cause3 Sol1 Stop heat -> Degas longer at RT Cause1->Sol1 Sol2 Clean condenser -> Regrease joints -> Check Trap Cause2->Sol2 Sol3 Redistill over CaH2 or P2O5 Cause3->Sol3

Caption: Logic tree for diagnosing vacuum instability, solids formation, and discoloration.

Module 4: Quality Control (Verification)

Trust, but verify. A clear liquid is not necessarily pure.

NCO Content Titration (The Gold Standard)

Do not rely solely on NMR. Titration gives the functional purity.

  • Method: ASTM D2572 (Modified).

  • Reagent: Dibutylamine (DBA) in dry toluene.

  • Process: React known mass of 2-ECI with excess DBA. Back-titrate unreacted DBA with standardized HCl.

  • Calculation:

    
    
    (Where B=Blank mL, S=Sample mL, N=Normality of HCl, W=Weight of sample)
    
Hydrolyzable Chloride (HC) Check[2][3]
  • Significance: High HC levels (>0.1%) interfere with catalysts in polyurethane formation.

  • Test: Potentiometric titration with AgNO₃ after methanolysis.

References

  • Chemical Safety & Properties: National Oceanic and Atmospheric Administration (NOAA). Cyclohexyl Isocyanate - CAMEO Chemicals.[1] Retrieved from (Proxy for 2-ECI handling protocols).

  • Isocyanate Purification: Richter, R. H., & Priester, R. D. (2005). Isocyanates, Organic. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[2]

  • Analytical Standards: ASTM International.
  • Hydrolyzable Chloride Removal: U.S. Patent No.[3] 3,373,182. Purification of isocyanates by reduction of the hydrolyzable chlorine and acid content. Retrieved from .

  • Distillation Troubleshooting: Kister, H. Z. (2006). Distillation Troubleshooting. Wiley-AIChE. Retrieved from .

Sources

Overcoming steric hindrance in 2-ethylcyclohexylisocyanate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming challenges associated with 2-ethylcyclohexylisocyanate coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming urea and urethane linkages with this sterically hindered isocyanate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to the Challenge: The Role of Steric Hindrance

2-Ethylcyclohexylisocyanate presents a unique synthetic challenge due to the steric bulk imposed by the 2-ethyl group on the cyclohexyl ring. This hindrance can significantly decrease the reactivity of the isocyanate functional group, leading to sluggish or incomplete reactions with nucleophiles such as primary and secondary amines. Understanding the conformational dynamics of the substituted cyclohexane ring is key to addressing these issues.

The ethyl group at the C2 position can exist in either an axial or equatorial conformation. The equatorial position is generally more stable as it minimizes steric interactions with other ring substituents.[1] However, the presence of the ethyl group, regardless of its conformation, shields the isocyanate group, making it less accessible to incoming nucleophiles. This guide will provide you with the knowledge and tools to overcome these steric barriers and achieve successful coupling.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2-ethylcyclohexylisocyanate and a primary amine is extremely slow. What is the most likely cause?

A1: The primary cause is almost certainly steric hindrance. The 2-ethyl group on the cyclohexane ring physically blocks the approach of the amine nucleophile to the electrophilic carbon of the isocyanate. This increases the activation energy of the reaction, resulting in a slow reaction rate.

Q2: I am not observing any product formation. What are some potential reasons for complete reaction failure?

A2: Several factors could be at play:

  • Insufficient Activation: The combination of a sterically hindered isocyanate and a sterically hindered or electronically deactivated amine may require a catalyst to proceed.

  • Low Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.

  • Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or DMSO are generally preferred.

  • Reagent Quality: Ensure the 2-ethylcyclohexylisocyanate and the amine are of high purity and free from moisture, which can consume the isocyanate.

Q3: Are there any common side reactions I should be aware of?

A3: Yes. If the desired reaction is slow, side reactions can become more prevalent. The most common is the reaction of the isocyanate with any trace amounts of water in the reaction mixture, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct (e.g., 1,3-bis(2-ethylcyclohexyl)urea). Dimerization or trimerization of the isocyanate can also occur, especially at elevated temperatures.[2]

Q4: Should I be concerned about the stereochemistry of the 2-ethylcyclohexylisocyanate?

A4: 2-Ethylcyclohexylisocyanate is a chiral molecule and will exist as a racemic mixture unless a specific enantiomer is used. For most applications focused on the chemical reactivity of the isocyanate group, the stereochemistry at the 2-position is not a primary concern unless you are working in a chiral system where diastereomeric products may be formed. The conformational equilibrium (axial vs. equatorial) of the ethyl group, however, directly impacts the steric environment around the isocyanate.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is the most common issue encountered. The following decision tree can help you troubleshoot and optimize your reaction conditions.

low_yield_troubleshooting cluster_catalyst Catalyst Selection start Low or No Yield Observed check_temp Increase Reaction Temperature (e.g., to 80-120 °C) start->check_temp check_reagents Verify Reagent Purity and Dryness start->check_reagents Initial Check add_catalyst Introduce a Catalyst check_temp->add_catalyst If no improvement increase_time Increase Reaction Time add_catalyst->increase_time If some product forms lewis_acid Lewis Acid Catalyst (e.g., DBTDL) add_catalyst->lewis_acid base_catalyst Base Catalyst (e.g., DABCO) add_catalyst->base_catalyst change_solvent Change Solvent (e.g., to DMF, DMSO) check_reagents->change_solvent If reagents are pure

Troubleshooting Decision Tree for Low Yields

Causality Explained:

  • Increasing Temperature: Provides the necessary thermal energy to overcome the steric hindrance-induced activation barrier.

  • Catalyst Introduction: A catalyst can open up an alternative, lower-energy reaction pathway. Lewis acid catalysts like dibutyltin dilaurate (DBTDL) are particularly effective as they coordinate to the oxygen of the isocyanate, making the carbon more electrophilic and susceptible to nucleophilic attack.[3] Basic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) activate the nucleophile (amine).[4]

  • Reagent Purity: Isocyanates are highly reactive towards water.[2] Any moisture will lead to the formation of byproducts and consume the starting material.

  • Solvent Choice: Polar aprotic solvents can help to stabilize charged intermediates in the transition state, potentially accelerating the reaction.

Problem 2: Formation of Insoluble White Precipitate (Likely Symmetrical Urea)

If you observe a white precipitate that is not your desired product, it is likely the symmetrical urea byproduct.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Order of Addition: Add the isocyanate slowly to the solution of the amine. This ensures that the isocyanate is more likely to encounter the desired nucleophile rather than another isocyanate molecule or trace water.

  • Use of a Catalyst: By accelerating the desired reaction, a catalyst can outcompete the side reaction with water.

Experimental Protocols

Protocol 1: Catalytic Coupling with a Primary Amine using DBTDL

This protocol is adapted from established methods for sterically hindered isocyanates and provides a robust starting point.[5]

Materials:

  • 2-Ethylcyclohexylisocyanate

  • Primary amine of interest

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.5 M).

  • Add DBTDL (0.01-0.1 mol%).

  • Stir the solution at room temperature for 10 minutes.

  • Slowly add a solution of 2-ethylcyclohexylisocyanate (1.05 eq) in anhydrous DMF to the reaction mixture via a syringe pump over 1 hour.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a few drops of methanol.

  • Remove the DMF under reduced pressure.

  • Perform a standard aqueous workup and purify the crude product by column chromatography.

Protocol 2: Non-Catalytic Coupling under Elevated Temperature

For less hindered amines, a non-catalytic approach at higher temperatures may be sufficient.

Procedure:

  • In a sealed tube, combine the primary or less hindered secondary amine (1.0 eq), 2-ethylcyclohexylisocyanate (1.1 eq), and anhydrous toluene or xylene.

  • Seal the tube and heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress over 12-24 hours.

  • After cooling, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Comparative Data for Different Approaches

The following table provides a general comparison of expected outcomes for the coupling of 2-ethylcyclohexylisocyanate with a generic primary amine.

MethodCatalystTemperature (°C)Typical Reaction TimeExpected YieldNotes
Standard None25> 48 hoursVery Low to NoneNot recommended due to high steric hindrance.
Thermal None11012-24 hoursModerateMay lead to side products due to high temperature.
Catalytic DBTDL (0.1 mol%)804-8 hoursGood to ExcellentGenerally the most effective method.[5]
Catalytic DABCO (10 mol%)808-16 hoursModerate to GoodEffectiveness can be amine-dependent.[6]

Advanced Strategies for Extremely Hindered Systems

In cases where both the isocyanate and the nucleophile are exceptionally hindered, more advanced techniques may be necessary.

  • High-Pressure Conditions: Applying high pressure (e.g., 10-15 kbar) can overcome steric hindrance by reducing the activation volume of the reaction. This method, however, requires specialized equipment.

  • Mechanochemical Synthesis: Ball milling provides a solvent-free method for reacting solids. The mechanical energy can promote reactions that are difficult to achieve in solution.[7][8]

advanced_strategies start Standard Catalytic Methods Fail high_pressure High-Pressure Reaction (10-15 kbar) start->high_pressure ball_milling Mechanochemical Synthesis (Ball Milling) start->ball_milling

Advanced Strategies for Highly Hindered Couplings

References

  • Bode, J. W., & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Cherukumalli, et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 991275. [Link]

  • Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning. Science, 365(6453), eaax1566. [Link]

  • Delebecq, E., et al. (2013). On the reactivity of isocyanates. Chemical Reviews, 113(2), 811-873. [Link]

  • Friščić, T., & James, S. L. (2010). Mechanochemistry: a new force in chemistry. Chemical Society Reviews, 39(5), 1521-1521. [Link]

  • García, J. I., et al. (2008). Reaction Kinetics of Dicyclohexylmethane-4,4′-diisocyanate With 1-and 2-Butanol: A Model Study for Polyurethane Formation. Journal of Applied Polymer Science, 110(5), 2957-2965. [Link]

  • Jautze, S., et al. (2008). High-pressure transesterification of sterically hindered esters. Tetrahedron Letters, 49(1), 104-106. [Link]

  • Kaupp, G. (2009). Mechanochemistry: the varied applications of mechanical energy. Crystals, 1(1), 3-36. [Link]

  • Khmelnitsky, Y. L., et al. (1994). Engineering biocatalytic systems in non-aqueous media with organic solvents and supercritical fluids. Enzyme and Microbial Technology, 16(5), 354-365. [Link]

  • Konwar, D., et al. (2013). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. International Journal of Pharmaceutical Sciences and Research, 4(12), 4563. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of bioactive molecules. Topics in Organometallic Chemistry, 6, 123-152. [Link]

  • Li, Z., & Zhang, Y. (2019). Recent advances in the synthesis of ureas and their derivatives. Advanced Synthesis & Catalysis, 361(2), 228-255. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). N, N′-Dicyclohexylcarbodiimide-Mediated Dehydration of Amides. Organic Letters, 9(12), 2353-2356. [Link]

  • Rolph, M. S., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(46), 7351-7364. [Link]

  • Strazzolini, P., et al. (1994). The chemistry of isocyanates. Tetrahedron, 50(26), 7599-7658. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Werner, J. (2003). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. CoatingsTech, 1-10. [Link]

  • Zhang, Y., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1789-1801. [Link]

  • Zhang, Y., et al. (2018). Mechanochemical synthesis of hindered ureas. Green Chemistry, 20(1), 143-148. [Link]

  • Rolph, M. S., Markowska, A. L. J., Warriner, C. N., & O'Reilly, R. K. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(46), 7351-7364. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Sardon, H., et al. (2015). DABCO-Intercalated α-Zirconium Phosphate as a Latent Thermal Catalyst in the Reaction of Urethane Synthesis. Polymers, 7(9), 1729-1740. [Link]

  • Blank, W. J. (2003). Catalysis of the isocyanate-hydroxyl reactions by non-tin catalysts. Proceedings of the International Waterborne, High-Solids, and Powder Coatings Symposium, 30, 25-37. [Link]

Sources

Handling oligomerization side reactions in isocyanate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isocyanate Synthesis & Stability Topic: Handling Oligomerization Side Reactions (Uretdione, Isocyanurate, Carbodiimide) Ticket ID: ISO-SYN-004 Status: Open Analyst: Senior Application Scientist

Executive Summary: The Oligomerization Challenge

Isocyanates (


) are thermodynamically driven toward self-addition due to the electrophilic nature of the carbon atom in the cumulene system. While moisture sensitivity (urea formation) is the most common concern, oligomerization —specifically dimerization (uretdione formation) and trimerization (isocyanurate formation)—is a silent yield-killer that often occurs under "anhydrous" conditions.

This guide addresses the kinetic and thermodynamic control of these side reactions, providing diagnostic protocols and stabilization strategies for high-purity synthesis.

Visual 1: Isocyanate Oligomerization Pathways

Figure 1: Mechanistic divergence of isocyanate monomers into common oligomeric byproducts. Note the reversibility of the dimer versus the irreversible stability of the trimer.

Isocyanate_Oligomerization Monomer Isocyanate Monomer (R-NCO) Uretdione Uretdione (Dimer) [4-membered ring] Monomer->Uretdione Low Temp Phosphines (Reversible) Isocyanurate Isocyanurate (Trimer) [6-membered ring] Monomer->Isocyanurate Basic Catalysts High Temp (Irreversible) Carbodiimide Carbodiimide (R-N=C=N-R) + CO2 Monomer->Carbodiimide Phospholine Oxides High Temp Uretdione->Monomer Heat (>150°C)

Caption: Kinetic pathways for isocyanate degradation. Dimerization is often thermally reversible, whereas trimerization forms a thermodynamically stable ring.

Module 1: Diagnostic & Detection

Q: My reaction mixture turned into a viscous gel or precipitated a white solid under nitrogen. How do I identify the species?

A: Viscosity increases and precipitation typically indicate the formation of higher molecular weight species. You must distinguish between polyureas (moisture contamination) and isocyanurates (trimerization).[1]

Diagnostic Protocol:

  • FT-IR Analysis (Primary Tool):

    • Isocyanate (Monomer): Look for the sharp, intense peak at 2270 cm⁻¹ .

    • Uretdione (Dimer): Appears as a doublet around 1760–1780 cm⁻¹ due to the strained 4-membered ring carbonyls.

    • Isocyanurate (Trimer): Look for a strong carbonyl absorption at 1690–1710 cm⁻¹ and a characteristic ring skeletal vibration near 1410 cm⁻¹ .

    • Carbodiimide: A distinct peak at 2100–2150 cm⁻¹ .

  • Solubility Test:

    • Dimers: often soluble in hot solvents and may revert to monomers.

    • Trimers: Highly cross-linked networks (if poly-functional) or crystalline solids (if mono-functional) that are generally insoluble and chemically inert.

Q: How can I quantify the level of oligomerization in my crude product?

A: Gel Permeation Chromatography (GPC) is the gold standard for quantifying oligomers.

  • Setup: Use THF as the mobile phase (ensure isocyanate compatibility or derivatize first).

  • Detection: Refractive Index (RI) or UV.

  • Derivatization (Optional but Recommended): React a small aliquot with dibutylamine (DBA) to form stable urea derivatives before injection. This prevents the isocyanate from reacting with the GPC column packing material.

Module 2: Synthesis Phase Troubleshooting

Q: I am performing a Curtius rearrangement, but my yield is low due to suspected polymerization. How do I prevent this?

A: The Curtius rearrangement involves heating an acyl azide to form an isocyanate. The intermediate isocyanate is highly reactive.[2][3]

Root Cause: If the reaction temperature is too high or if basic byproducts are present, the isocyanate will attack the unreacted acyl azide or itself.

Corrective Actions:

  • Strict pH Control: Ensure the reaction environment is neutral or slightly acidic. Trace bases (even from glassware cleaning) can catalyze trimerization.

  • Inhibitor Addition: Add 0.05–0.1% Benzoyl Chloride or Acetyl Chloride to the reaction mixture before heating. These acid chlorides neutralize trace basic impurities that catalyze the trimerization.

  • Dilution: Run the reaction in dilute conditions (high solvent volume) to minimize intermolecular collisions that lead to oligomerization.

Q: Does temperature choice impact the type of oligomer formed?

A: Yes, temperature is a critical selectivity switch.

Temperature RangeDominant Side ReactionMechanism Notes
Low (< 20°C) Dimerization (Uretdione) Favored by crystal packing forces in solid state (e.g., MDI). Reversible upon heating.[3]
Medium (40–100°C) Stable Monomer Ideal processing window (assuming inhibitors are present).
High (> 120°C) Trimerization (Isocyanurate) Thermodynamically favored. Irreversible. Often autocatalytic if exotherm is uncontrolled.
Extreme (> 160°C) Carbodiimide Decarboxylation occurs (

).

Module 3: Purification & Storage Stability

Q: I have isolated my isocyanate, but it degrades upon storage. What is the best stabilization protocol?

A: Pure isocyanates are inherently unstable over long periods because the carbon atom is a "soft" electrophile susceptible to nucleophilic attack.

Storage Protocol (The "Acidic Shield"):

  • Acid Scavenging: Do not use basic desiccants (like Potassium Carbonate). Use neutral or acidic drying agents (e.g.,

    
     or acidified Molecular Sieves).
    
  • Chemical Stabilization:

    • Add 10–50 ppm of Benzoyl Chloride or p-Toluenesulfonyl Isocyanate (PTSI) .

    • Mechanism:[4][5][6] These compounds scavenge trace moisture and neutralize basic sites on the glass surface of the storage container.

  • Headspace Inerting: Store under dry Nitrogen or Argon. Even ppm levels of atmospheric moisture react to form amines, which then immediately catalyze rapid trimerization of the remaining bulk isocyanate.

Q: Can I distill oligomers out of my product?

A:

  • Monomers: Yes, vacuum distillation is the primary purification method.

  • Dimers: Caution. Uretdiones are thermally labile. If you heat the pot residue too high (>150°C) to distill the monomer, the dimers will "unzip" back into monomers, which is good for yield but requires careful temperature control to avoid reforming trimers.

  • Trimers: No. They are non-volatile residue. They will remain in the pot.

Visual 2: Troubleshooting Decision Tree

Figure 2: Step-by-step logic for resolving isocyanate instability.

Troubleshooting_Tree Start Issue: Isocyanate Instability Check_IR Step 1: Check IR Spectrum Start->Check_IR Peak_1700 Peak at ~1700 cm⁻¹ (Trimer/Isocyanurate) Check_IR->Peak_1700 Irreversible Peak_1770 Peak at ~1770 cm⁻¹ (Dimer/Uretdione) Check_IR->Peak_1770 Reversible Peak_3300 Peak at ~3300 cm⁻¹ (Urea/Amine) Check_IR->Peak_3300 Moisture Action_Trimer Action: Check pH. Add Benzoyl Chloride. Reduce Temp. Peak_1700->Action_Trimer Action_Dimer Action: Gentle Heating. Store at >40°C (Liquids) or <0°C (Solids). Peak_1770->Action_Dimer Action_Moisture Action: Add PTSI. Dry Solvents. Check Inert Gas. Peak_3300->Action_Moisture

Caption: Logic flow for identifying and treating isocyanate side-products based on spectroscopic data.

References

  • Six, C., & Richter, F. (2003). Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry.

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.

  • BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting: Identifying and Minimizing Byproducts.

    • [1]

  • Rolph, M. S., et al. (2016).[7] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. (Review of blocking groups and thermal de-blocking of dimers).

  • Guo, Y., et al. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem.[5] (Comprehensive review of catalysts promoting isocyanurate formation).

Sources

Technical Support Center: Removal of Unreacted Phosgene from Isocyanate Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals engaged in isocyanate synthesis. This guide provides in-depth, experience-based answers and troubleshooting protocols for the critical step of removing unreacted phosgene from your final product. Ensuring complete phosgene removal is paramount not only for product purity and subsequent reaction integrity but, most importantly, for safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers and chemists encounter when handling the purification of isocyanates synthesized via phosgenation.

Q1: Why is the complete removal of unreacted phosgene absolutely essential?

A: Complete removal of residual phosgene is non-negotiable for three primary reasons:

  • Extreme Toxicity: Phosgene is an insidious and highly potent pulmonary irritant.[1][2] Its odor threshold is significantly higher than the permissible exposure limit, meaning a hazardous concentration can be present without being detectable by smell.[3] Chronic low-level exposure can lead to severe long-term respiratory damage, and acute exposure can be fatal.[1][4]

  • Product Purity and Stability: Residual phosgene can react with the desired isocyanate product or other molecules in subsequent steps, leading to the formation of unwanted byproducts like carbamoyl chlorides or ureas.[5] This compromises the purity, yield, and performance characteristics of the final polymer or drug substance.

  • Regulatory Compliance: Due to its classification as a Schedule 3 substance under the Chemical Weapons Convention and stringent workplace safety regulations by bodies like OSHA, there are strict limits on the allowable concentration of phosgene in any final product or waste stream.[1]

Q2: What are the primary industrial and laboratory methods for removing residual phosgene?

A: The most common methods rely on the physical or chemical properties of phosgene to separate it from the less volatile isocyanate product. These include:

  • Inert Gas Sparging/Stripping: This is the most common laboratory and industrial technique.[6] An inert gas, typically dry nitrogen or argon, is bubbled through the crude isocyanate solution.[7] The high vapor pressure of phosgene relative to the isocyanate allows it to be carried out of the solution with the inert gas stream.

  • Distillation/Rectification: On an industrial scale, fractional distillation in a dedicated "phosgene removal tower" is used.[6] This method takes advantage of the difference in boiling points between the solvent, phosgene, and the isocyanate product.

  • Chemical Scavengers: In cases where physical methods are insufficient or the isocyanate is thermally sensitive, chemical scavengers that react selectively with phosgene are used. These can include certain amines or other nucleophilic compounds. However, this approach requires careful selection to avoid creating new, difficult-to-remove impurities.[8]

  • Vacuum Stripping: Applying a vacuum can lower the boiling points of volatile components, aiding in the removal of phosgene, often in conjunction with inert gas sparging.

Q3: How do I choose the best phosgene removal method for my specific isocyanate?

A: The choice of method is a multi-factorial decision based on the properties of your target isocyanate and the scale of your operation. The following decision workflow provides a logical approach:

G cluster_0 start Start: Crude Isocyanate Product with Phosgene thermal_stability Is the isocyanate product thermally stable at the required stripping temperature? start->thermal_stability scale What is the scale of the reaction? thermal_stability->scale Yes scavenger Secondary Method: Use a validated Chemical Scavenger thermal_stability->scavenger No sparging Primary Method: Inert Gas Sparging (with optional vacuum) scale->sparging Lab / Pilot Scale distillation Industrial Method: Fractional Distillation scale->distillation Industrial Scale scavenger_q Is residual phosgene still detectable after physical removal? sparging->scavenger_q distillation->scavenger_q scavenger_q->scavenger Yes final_product Final Product: Phosgene-Free Isocyanate scavenger_q->final_product No scavenger->final_product

Caption: Decision workflow for selecting a phosgene removal method.

Q4: What are the essential safety precautions when handling residual phosgene?

A: All work involving phosgene, even in residual amounts, must be conducted with the highest level of safety awareness.

  • Engineering Controls: Always work within a certified chemical fume hood with demonstrated adequate airflow.[3][9] Industrial operations should utilize closed systems and dedicated gas cabinets.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and gloves rated for the specific solvent and phosgene.[9]

  • Detection: Use a continuous, low-level phosgene detection system with an audible alarm.[10] Colorimetric detector tubes can be used for spot checks.[10]

  • Emergency Preparedness: Ensure an emergency plan is in place. Spills can be mitigated with an absorbent material followed by decontamination with sodium carbonate or ammonia solution.[1] All off-gas from sparging or distillation must be directed through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize any vented phosgene.[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the phosgene removal process.

Q5: Inert gas sparging isn't completely removing the phosgene. What factors should I investigate?

A: Incomplete removal via sparging is a common issue and can almost always be traced back to suboptimal process parameters. Here’s what to check:

  • Gas Dispersion: The efficiency of sparging is highly dependent on the surface area between the gas and liquid.[7][13]

    • Problem: Large bubbles are rising through the liquid too quickly, leading to poor mass transfer.

    • Solution: Replace your gas inlet tube with a fritted glass gas dispersion tube. This creates much smaller bubbles, dramatically increasing the interfacial surface area and improving stripping efficiency.[7]

  • Temperature: Phosgene's vapor pressure is temperature-dependent.

    • Problem: The solution temperature is too low, reducing the volatility of the dissolved phosgene.

    • Solution: Gently heat the solution while sparging. Be careful not to exceed the thermal stability limit of your isocyanate product. Even a modest increase to 40-60°C can significantly improve removal rates.

  • Sparging Time and Flow Rate: Removal is a kinetic process.

    • Problem: Insufficient time or a low gas flow rate.

    • Solution: Increase the sparging time. A common mistake is to stop the process too early. It is also beneficial to optimize the gas flow rate; too low a rate is ineffective, while an excessively high rate can cause splashing and may not allow sufficient time for equilibrium to be reached at the bubble surface.

  • Solvent Choice: The solvent used in the phosgenation reaction can impact removal efficiency.

    • Problem: Phosgene has high solubility in the reaction solvent.

    • Solution: While changing the reaction solvent is a major process modification, be aware that phosgene is highly soluble in solvents like o-dichlorobenzene, which is commonly used in isocyanate synthesis.[14] This may necessitate more aggressive sparging conditions (higher temperature, longer time) compared to less-soluble systems.

Q6: I'm observing unexpected side products after using a chemical scavenger. Why is this happening and how can I prevent it?

A: This typically occurs when the scavenger is not perfectly selective for phosgene or is used in excess.

  • Causality: Many phosgene scavengers are nucleophiles (e.g., amines). If the scavenger is too reactive or if it is not sterically hindered, it can also react with your highly electrophilic isocyanate product. For example, an amine scavenger can react with an isocyanate to form a substituted urea, which then becomes a new impurity in your product.[8]

  • Prevention & Solution:

    • Stoichiometry is Key: Do not add a large excess of the scavenger. First, use an analytical method (see Protocol 2) to estimate the amount of residual phosgene. Then, add the scavenger in a controlled manner, aiming for a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the phosgene.

    • Choose the Right Scavenger: Select a scavenger that is known to be effective for phosgene but less reactive towards your isocyanate. For example, a hindered amine or a specific phenol derivative might be more selective than a simple primary amine.

    • Validation: Before implementing a scavenger in your main batch, run a small-scale trial. Add the scavenger and monitor the reaction over time by a suitable technique (e.g., HPLC, GC-MS) to ensure it removes the phosgene without forming new, significant byproducts.

Section 3: Protocols and Methodologies

These protocols provide standardized, step-by-step procedures for common laboratory operations related to phosgene removal and verification.

Protocol 1: Step-by-Step Guide to Optimized Inert Gas Sparging

This protocol describes an effective laboratory-scale method for removing phosgene from a solvent solution of an isocyanate.

  • Setup:

    • Assemble the reaction flask containing the crude isocyanate solution in a heating mantle placed on a magnetic stir plate.

    • Fit the flask with a reflux condenser. The top of the condenser should be connected via tubing to a series of two gas-washing bottles (bubblers) filled with a 10-20% sodium hydroxide solution to act as a caustic scrubber.

    • Insert a fritted glass gas dispersion tube through a port in the flask, ensuring its tip is submerged well below the liquid surface.

    • Insert a temperature probe to monitor the solution temperature. .

  • Execution:

    • Begin gentle stirring of the solution.

    • Start a slow flow of dry nitrogen gas through the gas dispersion tube.

    • Slowly heat the solution to the desired temperature (e.g., 50°C), ensuring you stay below the decomposition temperature of your isocyanate.

    • Once at temperature, increase the nitrogen flow rate to achieve vigorous bubbling without causing excessive splashing.

    • Continue sparging for a minimum of 2-4 hours. The exact time will depend on the scale, solvent, and initial phosgene concentration.

    • After the sparging period, turn off the heat and allow the solution to cool to room temperature under a gentle positive pressure of nitrogen.

  • Verification:

    • Carefully take an aliquot of the cooled solution for analysis using a validated method (see Protocol 2) to confirm the absence of phosgene.

    • If phosgene is still detected, repeat the sparging process for an additional 1-2 hours and re-analyze.

Protocol 2: Quantification of Residual Phosgene using a Derivatization-GC Method

This protocol is based on the principles of OSHA Method 61, where phosgene is derivatized to a stable compound that can be easily quantified by Gas Chromatography (GC).[15]

  • Principle: Phosgene reacts with 2-(hydroxymethyl)piperidine (2-HMP) to form a stable bicyclic urea derivative. This derivative is not volatile and is thermally stable, making it ideal for GC analysis.

  • Reagent Preparation:

    • Prepare a derivatizing solution by dissolving a known concentration of 2-HMP in a suitable solvent like toluene.

    • Prepare a series of calibration standards by spiking known, varying amounts of a phosgene solution (or a stable phosgene surrogate like triphosgene, handled with extreme care) into the derivatizing solution.

  • Sample Derivatization:

    • In a sealed vial, add a precise volume of the isocyanate product solution to a precise volume of the 2-HMP derivatizing solution.

    • Allow the reaction to proceed for at least 1 hour at room temperature to ensure complete derivatization.

  • GC Analysis:

    • Analyze the derivatized standards and the sample using a Gas Chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). The NPD is highly sensitive to nitrogen-containing compounds, providing excellent selectivity for the derivative.[15][16]

    • Develop a calibration curve from the standards by plotting the peak area of the derivative against the known concentration of phosgene.

    • Calculate the concentration of phosgene in the original sample by comparing its derivative peak area to the calibration curve.

G cluster_0 Phosgene Derivatization for GC Analysis phosgene COCl₂ (Residual Phosgene) derivative Stable Bicyclic Urea Derivative (Analyzed by GC-NPD/MS) phosgene->derivative + hmp 2-(Hydroxymethyl)piperidine (2-HMP) hmp->derivative in Toluene

Caption: Reaction of phosgene with 2-HMP to form a stable derivative.

Section 4: Data Summary

Table 1: Comparison of Common Analytical Methods for Phosgene Detection
MethodPrincipleTypical Limit of Detection (LOD)ProsCons
GC with NPD/MS Chromatographic separation after derivatization with an agent like 2-HMP.[15]Low ppb range (µg/m³)Highly sensitive and specific; quantitative.Requires sample preparation; not real-time.
Colorimetric Tubes Phosgene reacts with a chemical on the tube packing to produce a color change.~50 ppbSimple, portable, good for spot checks.[10]Prone to interferences; semi-quantitative at best.
Electrochemical Sensors Phosgene is oxidized or reduced at an electrode surface, generating a current.10-50 ppbProvides continuous, real-time monitoring with alarms.[10]Can have cross-sensitivity to other gases; requires regular calibration.
FTIR Spectroscopy Direct detection via characteristic infrared absorption bands.Low ppm rangeReal-time and can detect multiple gases.Lower sensitivity than other methods; expensive instrumentation.

Section 5: References

  • CN104326942A - Method for continuous removal of phosgene in small-variety isocyanate preparation process. Google Patents.

  • US3411867A - Method of removing phosgene from gases. Google Patents.

  • Boros, R., et al. An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Műszaki Kémiai Napok. [Link]

  • Phosgene - Incident management. GOV.UK. [Link]

  • Phosgene Safe Practice Guidelines Mitigation Systems. American Chemistry Council. [Link]

  • Phosgene: The Silent Industrial Threat. YouTube. [Link]

  • Phosgene. Wikipedia. [Link]

  • Wang, Z., et al. (2023). How To Get Isocyanate? ACS Omega. [Link]

  • Wang, Z., et al. (2023). How To Get Isocyanate? PMC - PubMed Central - NIH. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Wang, A., Liu, C., & Deng, F. (2017). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Chinese Journal of Chemistry. [Link]

  • Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. CDC. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. [Link]

  • WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product. Google Patents.

  • Shriner, R. L., et al. (1947). Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid. Journal of the American Chemical Society. [Link]

  • Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. American Chemistry Council. [Link]

  • Determination of Phosgene (CAS: 75-44-5) in air samples and polymers. Analytice. [Link]

  • Phosgene Standard Operating Procedure Template. Environmental Health & Safety, University of California, Berkeley. [Link]

  • Phosgene | Chemical Emergencies. CDC. [Link]

  • Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas. [Link]

  • JP5015032B2 - Phosgene analysis method and analyzer. Google Patents.

  • Guidelines for Phosgene Gas Usage in Laboratories. University of Pittsburgh. [Link]

  • Decoding isocyanates: A deep dive into isocyanates. Dongsen Chemicals. [Link]

  • Solutions-Inerting, Purging, Sparging. Linde LienHwa Industrial Gases Co., LTD. [Link]

  • Computational Analysis of Different Sparging Systems and their Influence in the Fluid-Dynamic Behavior of Bubble Column Reactors. NREL Publications. [Link]

  • Synthesis of phosgene-based isocyanates. ResearchGate. [Link]

  • Comparison of the efficiency of inerting (purging or flushing) the... ResearchGate. [Link]

  • Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine. [Link]

  • OSHA Method 61: Phosgene. Environmental Protection Agency. [Link]

  • Inerting in the chemical industry. BOC. [Link]

Sources

Validation & Comparative

Distinguishing 2-Ethylcyclohexyl Isocyanate from Cyclohexyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Ethylcyclohexyl Isocyanate and Cyclohexyl Isocyanate . It is designed for researchers requiring precise structural differentiation and reactivity profiling for drug development and polymer synthesis.

A Technical Guide for Structural Validation and Reactivity Profiling

Executive Summary: The Steric Advantage

While Cyclohexyl Isocyanate (CHI) is a standard, highly reactive electrophile used in broad-spectrum carbamylation, 2-Ethylcyclohexyl Isocyanate (2-ECHI) represents a specialized, sterically hindered variant.

The introduction of an ethyl group at the C2 position creates significant steric bulk adjacent to the isocyanate (-NCO) functionality. For drug developers, this distinction is not merely structural but functional:

  • Pharmacokinetics: The ethyl group increases lipophilicity (LogP) and restricts conformational freedom.

  • Reactivity: 2-ECHI exhibits slower reaction kinetics, offering "pot-life" control in polymerization and selectivity in multi-nucleophile drug scaffolds.

  • Stereochemistry: Unlike the achiral CHI, 2-ECHI possesses two chiral centers, necessitating diastereomeric analysis (cis/trans).

Chemical Identity & Stereochemical Architecture

The fundamental difference lies in the symmetry and substitution pattern of the cyclohexane ring.

Structural Comparison

The following diagram illustrates the steric crowding in 2-ECHI compared to the accessible CHI.

G CHI Cyclohexyl Isocyanate (Achiral, Unhindered) Feature1 C1: -NCO Group (Reactive Center) CHI->Feature1 Accessible ECHI 2-Ethylcyclohexyl Isocyanate (Chiral, Sterically Hindered) ECHI->Feature1 Shielded Feature2 C2: -Ethyl Group (Steric Blocker) ECHI->Feature2 Adjacent Substitution Isomers Stereoisomers: (1R,2R), (1S,2S) - Trans (1R,2S), (1S,2R) - Cis ECHI->Isomers

Figure 1: Structural divergence highlighting the steric shielding effect of the C2-ethyl group in 2-ECHI.

Physicochemical Properties Table[1]
PropertyCyclohexyl Isocyanate (CHI)2-Ethylcyclohexyl Isocyanate (2-ECHI)
CAS Number 3173-53-3Niche Intermediate (Precursor Amine CAS: 24668-35-1)
Molecular Formula


Molecular Weight 125.17 g/mol 153.22 g/mol
Boiling Point 169°C (Atmospheric)~215°C (Est. Atm) / Distill under vacuum
Chirality AchiralChiral (2 stereocenters)
Lipophilicity (Est. LogP) ~2.5~3.5 (Higher membrane permeability)
Physical State Colorless to pale yellow liquidViscous liquid

Note on Availability: 2-ECHI is often synthesized in situ or custom-ordered. The boiling point is significantly higher than CHI; purification requires high-vacuum distillation (< 10 mmHg) to avoid thermal decomposition.

Spectroscopic Characterization (The "Fingerprint")

To validate the identity of 2-ECHI vs. CHI, NMR spectroscopy provides the most definitive evidence. The ethyl group acts as a diagnostic tag.

1H NMR Distinctions
  • Cyclohexyl Isocyanate:

    • 
       3.3 - 3.5 ppm (1H, m):  The methine proton (
      
      
      
      ) attached to the NCO group appears as a symmetric multiplet (typically a triplet of triplets).
    • 
       1.2 - 1.9 ppm (10H, m):  Ring methylene protons.
      
  • 2-Ethylcyclohexyl Isocyanate:

    • 
       0.85 - 0.95 ppm (3H, t): Diagnostic Peak.  The terminal methyl group of the ethyl chain. This triplet is absent in CHI.
      
    • 
       3.4 - 3.8 ppm (1H, m):  The 
      
      
      
      signal will be broadened and shifted due to the desymmetrization of the ring and the neighboring alkyl group.
    • Splitting Complexity: The ring protons will show complex diastereotopic splitting patterns due to the chiral centers.

IR Spectroscopy

Both compounds show the characteristic strong isocyanate band at 2270 cm⁻¹ . However, 2-ECHI will exhibit enhanced C-H stretching vibrations just below 3000 cm⁻¹ due to the additional ethyl chain.

Reactivity & Kinetics: The Performance Test

The "Hindered" nature of 2-ECHI is its defining performance feature. The C2-ethyl group physically blocks the approach of nucleophiles to the isocyanate carbon, significantly reducing the reaction rate compared to CHI.

Experimental Protocol: Competitive Kinetic Assay

Use this protocol to quantify the steric hindrance factor.

Objective: Determine the relative reaction rate (


) of 2-ECHI vs. CHI with a secondary amine.

Reagents:

  • Electrophiles: 1.0 eq CHI and 1.0 eq 2-ECHI (separately).

  • Nucleophile: Dibutylamine (DBA) - chosen for its moderate steric bulk.

  • Solvent: Anhydrous Toluene.

  • Internal Standard: Naphthalene (inert).

Workflow:

  • Preparation: Prepare a 0.1 M solution of the isocyanate and 0.1 M naphthalene in toluene.

  • Initiation: Add 1.0 eq of Dibutylamine at

    
     under 
    
    
    
    atmosphere.
  • Monitoring: Aliquot samples at t=0, 5, 10, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots with excess methanol (converts unreacted isocyanate to methyl carbamate).

  • Analysis: Analyze via GC-FID or HPLC. Measure the disappearance of the isocyanate peak relative to the internal standard.

Expected Results:

  • CHI: Rapid consumption (>90% conversion within 10-15 mins).

  • 2-ECHI: Sluggish consumption (requires >60 mins or heating for full conversion).

Reaction Pathway Diagram

The following diagram details the mechanistic difference in urea formation.

Reaction Substrate Isocyanate Substrate (R-N=C=O) TS_CHI Transition State (CHI) Low Energy Barrier Fast Attack Substrate->TS_CHI Unhindered TS_ECHI Transition State (2-ECHI) High Energy Barrier Steric Repulsion Substrate->TS_ECHI Hindered by Ethyl Nucleophile Nucleophile (R'NH2) Nucleophile->TS_CHI Unhindered Nucleophile->TS_ECHI Hindered by Ethyl Urea Urea Product (R-NH-CO-NHR') TS_CHI->Urea Fast (k1) TS_ECHI->Urea Slow (k2)

Figure 2: Kinetic pathway comparing the accessible transition state of CHI versus the sterically impeded 2-ECHI.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate. Retrieved from [Link]

  • Schmitt, K., et al. (1985). Hindered aliphatic monoisocyanates. U.S. Patent No. 4,510,097. Washington, DC: U.S. Patent and Trademark Office. (Describes the synthesis and "hindered" classification of 2-ethylcyclohexyl isocyanate).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

A Comparative Analysis of Isocyanate Reactivity: 2-Ethylcyclohexylisocyanate vs. 2-Ethylhexyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Polymer Chemistry and Drug Development

In the landscape of polyurethane chemistry and bioconjugation, the selection of an isocyanate linker is a critical decision that dictates reaction kinetics, product distribution, and the final properties of the material. This guide provides a detailed comparative analysis of the reactivity of two aliphatic isocyanates: 2-ethylcyclohexylisocyanate and 2-ethylhexyl isocyanate. While both are structurally similar, the subtle difference between a cycloaliphatic and a linear aliphatic backbone has profound implications for their reactivity. This analysis is grounded in fundamental principles of organic chemistry and supported by a proposed experimental framework for direct comparison.

Structural and Conformational Analysis: The Root of Reactivity Differences

The reactivity of the isocyanate group (-N=C=O) is primarily governed by two factors: the electronic nature of the substituent attached to the nitrogen and the steric hindrance around the electrophilic carbon of the isocyanate. For aliphatic isocyanates, where electronic effects are broadly similar, steric hindrance becomes the dominant differentiating factor.

2-Ethylhexyl Isocyanate: This molecule possesses a flexible, linear alkyl chain. The ethyl group at the 2-position introduces some steric bulk, but the free rotation around the carbon-carbon single bonds allows the molecule to adopt numerous conformations. This conformational flexibility can minimize steric hindrance at the reaction center, allowing for easier access of nucleophiles to the isocyanate group.

2-Ethylcyclohexylisocyanate: In contrast, the 2-ethylcyclohexyl group is significantly more sterically demanding due to the rigid chair conformation of the cyclohexane ring. The ethyl group and the isocyanate group are attached to adjacent carbons on the ring. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain[1]. The substituents can occupy either axial or equatorial positions. For a 2-substituted ethylcyclohexane derivative, the ethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain[2][3][4]. The "A-value," a measure of the steric bulk of a substituent, for an ethyl group on a cyclohexane ring is approximately 1.75-1.79 kcal/mol, indicating a strong preference for the equatorial position[3][5].

When the ethyl group is equatorial, the isocyanate group at the adjacent carbon can be either axial or equatorial. In either case, the bulky cyclohexane ring itself presents a significant steric shield to the isocyanate group, hindering the approach of a nucleophile.

The following diagram illustrates the preferred conformation of 2-ethylcyclohexylisocyanate and the steric hindrance around the isocyanate group.

Caption: Conformational differences between 2-ethylcyclohexylisocyanate and 2-ethylhexyl isocyanate.

Hypothesis: Due to the increased steric hindrance imposed by the rigid cyclohexyl backbone, 2-ethylcyclohexylisocyanate is expected to exhibit lower reactivity compared to the more flexible, linear 2-ethylhexyl isocyanate.

Experimental Design for Reactivity Comparison

To empirically validate this hypothesis, a kinetic study comparing the reaction rates of both isocyanates with a model nucleophile, such as n-butanol, is proposed. The reaction progress can be monitored by quantifying the disappearance of the isocyanate group over time.

Materials and Methods

Materials:

  • 2-Ethylcyclohexylisocyanate (reagent grade, >98%)

  • 2-Ethylhexyl isocyanate (reagent grade, >98%)

  • n-Butanol (anhydrous, >99.5%)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional, for accelerating slow reactions)

  • Anhydrous toluene (solvent)

  • Dibutylamine (for titration)

  • Standardized hydrochloric acid (HCl) solution (for titration)

  • Bromophenol blue indicator

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) probe[6][7][8]

  • Thermostatted reaction vessel with magnetic stirring

  • Autotitrator or standard titration setup[9][10]

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the kinetic study.

G prep Reaction Preparation mix Reactant Mixing prep->mix Equimolar isocyanate and n-butanol in toluene monitor Reaction Monitoring mix->monitor Initiate reaction at constant T quench Aliquoting & Quenching monitor->quench Withdraw samples at timed intervals analyze Analysis quench->analyze Stop reaction with excess dibutylamine data Data Processing & Kinetic Modeling analyze->data FTIR: Measure NCO peak area Titration: Determine residual NCO G G data->G Calculate rate constants (k)

Caption: Experimental workflow for comparing isocyanate reactivity.

Detailed Protocols

Protocol 1: In-situ FTIR Monitoring

  • Setup: Assemble the thermostatted reaction vessel equipped with a magnetic stirrer and the FTIR-ATR probe. Set the desired reaction temperature (e.g., 50 °C).

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Initial Spectrum: Add a known concentration of the isocyanate (either 2-ethylcyclohexylisocyanate or 2-ethylhexyl isocyanate) in anhydrous toluene to the reaction vessel and record the initial spectrum. The characteristic N=C=O stretching vibration appears as a sharp band around 2250-2285 cm⁻¹[7].

  • Reaction Initiation: Add an equimolar amount of n-butanol to the reaction vessel and start the data acquisition software to record spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis: Monitor the decrease in the integrated area of the N=C=O peak over time. The rate of disappearance of this peak is directly proportional to the reaction rate.

  • Kinetics: Plot the natural logarithm of the NCO peak area versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction, the slope of this line can be used to determine the rate constant (k).

Protocol 2: Titrimetric Analysis (ASTM D2572, modified) [9][10]

  • Reaction Setup: In a thermostatted flask with magnetic stirring, dissolve a known amount of the isocyanate in anhydrous toluene.

  • Reaction Initiation: Add an equimolar amount of n-butanol to initiate the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a precise aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a known excess of a standard solution of dibutylamine in toluene. The unreacted isocyanate will rapidly react with the dibutylamine.

  • Back Titration: Titrate the excess dibutylamine with a standardized solution of hydrochloric acid using bromophenol blue as an indicator.

  • Calculation: The amount of unreacted isocyanate at each time point can be calculated from the amount of dibutylamine consumed.

  • Kinetics: Plot the concentration of the isocyanate versus time and apply the appropriate integrated rate law to determine the rate constant (k).

Expected Data and Interpretation

The experimental data can be summarized in the following table:

Parameter2-Ethylcyclohexylisocyanate2-Ethylhexyl Isocyanate
Initial Reaction Rate (M/s) Expected to be lowerExpected to be higher
Rate Constant, k (M⁻¹s⁻¹) Expected to be smallerExpected to be larger
Half-life, t₁/₂ (s) Expected to be longerExpected to be shorter
Activation Energy, Ea (kJ/mol) Potentially higherPotentially lower

A graphical representation of the expected kinetic profiles is shown below.

origin x_axis Time origin->x_axis y_axis [Isocyanate] origin->y_axis p1_a p2_a p1_a->p2_a 2-Ethylcyclohexylisocyanate (Slower reaction) p3_a p2_a->p3_a 2-Ethylcyclohexylisocyanate (Slower reaction) p4_a p3_a->p4_a 2-Ethylcyclohexylisocyanate (Slower reaction) p5_a p4_a->p5_a 2-Ethylcyclohexylisocyanate (Slower reaction) p1_b p2_b p1_b->p2_b 2-Ethylhexyl Isocyanate (Faster reaction) p3_b p2_b->p3_b 2-Ethylhexyl Isocyanate (Faster reaction) p4_b p3_b->p4_b 2-Ethylhexyl Isocyanate (Faster reaction) p5_b p4_b->p5_b 2-Ethylhexyl Isocyanate (Faster reaction)

Caption: Expected kinetic profiles for the reaction of the two isocyanates with a nucleophile.

The lower reaction rate and smaller rate constant for 2-ethylcyclohexylisocyanate would be direct evidence of its lower reactivity, attributable to the steric hindrance from the cyclohexyl ring.

Implications for Drug Development and Material Science

The choice between these two isocyanates can have significant consequences in various applications:

  • Drug Development: In the synthesis of antibody-drug conjugates (ADCs) or other bioconjugates, a less reactive isocyanate like 2-ethylcyclohexylisocyanate might offer better control over the conjugation reaction, potentially leading to a more homogenous product with a defined drug-to-antibody ratio (DAR). The slower reaction rate could also minimize side reactions with other nucleophilic residues on the protein.

  • Polymer Synthesis: In polyurethane synthesis, the reactivity of the isocyanate influences the pot life of the formulation and the cure time. 2-Ethylhexyl isocyanate would be suitable for applications requiring rapid curing, such as in some adhesives and coatings. Conversely, 2-ethylcyclohexylisocyanate would provide a longer pot life, which is advantageous for applications requiring more time for processing and application, such as in some elastomers and sealants. The bulky cyclohexyl group can also impart unique properties to the final polymer, such as increased rigidity, thermal stability, and altered solubility.

Conclusion

Based on fundamental principles of steric hindrance, 2-ethylhexyl isocyanate is predicted to be more reactive than 2-ethylcyclohexylisocyanate. The flexible alkyl chain of the former allows for easier nucleophilic attack on the isocyanate group, while the rigid and bulky cyclohexyl ring of the latter presents a significant steric barrier. This guide has outlined a comprehensive experimental plan using both in-situ FTIR spectroscopy and traditional titration methods to quantify this reactivity difference. The results of such a study would provide invaluable data for researchers and professionals in making informed decisions about the selection of isocyanates for their specific applications, whether in the controlled environment of drug development or the dynamic world of polymer synthesis.

References

  • Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. (2020). MDPI. Retrieved from [Link]

  • Quantum-Chemical Study on Reactions of Isocyanates with Linear Methanol Associates. (2018). Russian Journal of General Chemistry.
  • Ethylcyclohexane Definition. Fiveable. Retrieved from [Link]

  • Examining Isocyanate Reactivity and Ambinet Processability on Polyurethane Form
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. Retrieved from [Link]

  • Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. (2017). MDPI. Retrieved from [Link]

  • Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007).
  • Conformational analysis of cyclohexanes. (2022). Chemistry LibreTexts.
  • The catalyzed reaction of phenyl isocyanate with butanol: A thermoanalytical kinetic experiment. (1969).
  • Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).
  • Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Retrieved from [Link]

  • MDHS25/3 Organic isocyanates in air. Health and Safety Executive.
  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... (1987). PubMed.
  • Ethyl isocyanate. PubChem.
  • Method for Measuring Isocyanates in St
  • Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (2001).
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... (2007).
  • Conform
  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (1962). Canadian Journal of Chemistry.
  • NCO (Isocyanate) Method via ASTM D2572. Hanna Instruments.
  • Quantification with the Pearl FTIR accessory. (2023). Specac Ltd.
  • 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. Retrieved from [Link]

  • Steric Size in Conformational Analysis. Steric Compression Analyzed by Circular Dichroism Spectroscopy. (2001). Journal of the American Chemical Society.
  • ASTM D2572 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.
  • Cycloalkanes - part 2 - conform
  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. (1962).
  • Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2023). AZoM.
  • Conformations of Monosubstituted Cyclohexanes. (2022). Chemistry LibreTexts.
  • A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. (2021). RSC Publishing.
  • In-Situ Monitoring Of Amine-Isocyanate Reaction By Internal Reflection FTIR. (1989). SPIE.
  • Polyisocyanate mixtures, a process for their preparation and their use in coating compositions. (2006).
  • 2-Ethylhexanol. PubChem.
  • Isocyanate Measurement Methods.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (2004). The Journal of Organic Chemistry.
  • ISOCYANATES.
  • Selected 2-ethylhexyl esters: Human health tier II assessment. (2016). Australian Government Department of Health.

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Trace Analysis of Genotoxic Isocyanate Impurities in Pharmaceuticals: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Isocyanates (R-N=C=O) are potent electrophiles commonly used in the synthesis of active pharmaceutical ingredients (APIs). However, they are classified as potentially genotoxic impurities (PGIs) under ICH M7 guidelines due to their ability to carbamoylate DNA.

The Analytical Gap: Standard HPLC-UV methods often fail because aliphatic isocyanates lack strong chromophores. Furthermore, direct Gas Chromatography (GC) is frequently compromised by the thermal instability of isocyanates, which can degrade into amines or polymerize within the hot injection port, leading to false negatives or inaccurate quantification.

The Solution: This guide objectively compares three GC-MS methodologies. Based on chemical stability and sensitivity data, Derivatization with Dibutylamine (DBA) is identified as the superior protocol for trace-level quantification, offering a self-validating system that overcomes the thermal lability of the analyte.

Part 2: Scientific Integrity & Comparative Analysis

The Chemistry of Detection

To detect isocyanates reliably, we must "trap" the reactive isocyanate group (


) before it enters the GC inlet. We compare three approaches:
Method A: Secondary Amine Derivatization (Dibutylamine - DBA)
  • Mechanism: Isocyanates react rapidly with secondary amines to form stable, substituted ureas.

  • Causality: The resulting urea derivative is thermally stable, non-polar, and possesses excellent gas-phase properties, preventing degradation in the GC inlet.

  • Verdict: Recommended. High stability, low LOD, and distinct mass spectral fragmentation.

Method B: Alcohol Derivatization (Methanol/Ethanol)
  • Mechanism: Reaction with alcohols forms carbamates (urethanes).

  • Causality: While simple, carbamates are susceptible to thermal reversibility. At high injector temperatures (>250°C), carbamates can dissociate back into the isocyanate and alcohol, leading to peak broadening and variable recovery.

  • Verdict: Conditional Use. Acceptable only for low-boiling isocyanates using cool-on-column injection.

Method C: Direct Injection[1]
  • Mechanism: Dissolving the sample and injecting directly.

  • Causality: Isocyanates react with active sites (silanols) in the liner and column. They also hydrolyze to amines if any moisture is present in the solvent or carrier gas.

  • Verdict: Not Recommended. High risk of false negatives.

Visualization of Reaction Pathways[2]

The following diagram illustrates the chemical fate of isocyanates under the three described methods.

Isocyanate_Pathways Iso Isocyanate Impurity (R-N=C=O) DBA Reagent: Dibutylamine (DBA) Iso->DBA Method A Alc Reagent: Alcohol (R'-OH) Iso->Alc Method B Direct Direct Injection (Hot Inlet) Iso->Direct Method C Urea Stable Urea Derivative (Analyzable by GC-MS) DBA->Urea Fast, Irreversible Carb Carbamate (Urethane) Alc->Carb Forms Carbamate Degrad Thermal Degradation (Reversion in Inlet) Carb->Degrad High Temp (>250°C) Poly Polymerization/Hydrolysis (Loss of Signal) Direct->Poly Active Sites/Heat

Figure 1: Chemical pathways for Isocyanate analysis. Method A (Green) offers the most stable analytical target.

Detailed Experimental Protocol: DBA Derivatization (Method A)

This protocol is designed for the trace analysis (ppm level) of Phenyl Isocyanate or Methyl Isocyanate in a drug substance matrix.

Reagents & Materials
  • Derivatizing Agent: Dibutylamine (DBA), >99% purity.

  • Solvent: Methylene Chloride (DCM) or Toluene (anhydrous).

  • Internal Standard: Deuterated analogue (if available) or Naphthalene-d8.

  • Column: Agilent J&W DB-5ms Ultra Inert (30m x 0.25mm, 0.25µm).

Step-by-Step Workflow
  • Derivatizing Solution Prep: Prepare a 0.1 M solution of DBA in anhydrous DCM.

  • Sample Extraction:

    • Weigh 50 mg of API (Drug Substance) into a centrifuge tube.

    • Add 2.0 mL of the Derivatizing Solution .

    • Critical Step: Sonicate for 15 minutes. The isocyanate reacts immediately with the excess DBA to form the urea derivative.

  • Quenching/Removal (Optional but Recommended):

    • If the excess DBA interferes with chromatography, wash the organic layer with 1 mL of 0.1 M HCl. The excess DBA (basic) will protonate and move to the aqueous phase; the neutral urea derivative remains in the organic phase.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Analysis: Transfer the organic supernatant to a GC vial for injection.

GC-MS Parameters
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ions: Choose molecular ion (

      
      ) of the urea derivative and one qualifier ion.
      
    • Example (Phenyl Isocyanate + DBA): Monitor m/z 248 (

      
      ) and m/z 129.
      
Data Presentation & Performance Metrics

The following table summarizes the performance characteristics of the three methods based on validation studies [1, 2, 4].

FeatureMethod A: DBA Derivatization Method B: Alcohol Derivatization Method C: Direct Injection
Analyte Stability High (Urea is thermally stable)Medium (Carbamate may revert)Low (Polymerizes/Hydrolyzes)
LOD (Limit of Detection) 0.01 - 0.05 ppm 0.1 - 0.5 ppm> 5.0 ppm (variable)
Recovery (%) 92% - 103% 70% - 85%< 50% (highly variable)
Matrix Interference Low (if acid wash is used)MediumHigh
Suitability for ICH M7 Excellent Good (for specific analytes)Poor
Analytical Workflow Visualization

Analytical_Workflow Start Sample: Drug Substance (Contains Trace Isocyanate) Step1 Add DBA Reagent (In-situ Derivatization) Start->Step1 Solubilization Step2 Liquid-Liquid Extraction (Remove Excess Amine with HCl) Step1->Step2 Stabilization Step3 GC Separation (DB-5ms Column) Step2->Step3 Injection Step4 MS Detection (SIM Mode) Target: Urea Derivative m/z Step3->Step4 Quantification

Figure 2: Validated workflow for trace isocyanate analysis using DBA derivatization.

Part 3: References

  • Karlsson, D., et al. (2005). "Determination of airborne isocyanates as di-n-butylamine derivatives using liquid chromatography and tandem mass spectrometry." Journal of Environmental Monitoring.

  • Agilent Technologies. "Analysis of Isocyanates using GC/MS/MS." Application Note 5991-XXXX.

  • Spaban, A., et al. (2000). "Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives." The Analyst.

  • Occupational Safety and Health Administration (OSHA). "Method 42: Diisocyanates." OSHA Sampling and Analytical Methods.

Sources

Comparative hydrolysis rates of hindered aliphatic isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Hydrolysis Rates of Hindered Aliphatic Isocyanates

Executive Summary

In the formulation of waterborne polyurethanes (WBPU), antibody-drug conjugates (ADCs), and moisture-cured adhesives, the hydrolytic stability of the isocyanate (NCO) group is a critical variable. This guide provides a technical comparison of hydrolysis rates among primary, secondary, and tertiary aliphatic isocyanates.

Key Finding: Steric hindrance around the NCO group dictates hydrolytic stability. The reactivity order with water is HDI (Primary) > IPDI (Secondary) > TMXDI (Tertiary) . Tertiary isocyanates exhibit kinetic resistance to hydrolysis, often requiring specific catalysis to cure, making them ideal for applications requiring extended pot-life in aqueous environments.

Mechanistic Foundation: Steric vs. Electronic Control

The hydrolysis of isocyanates is a nucleophilic attack by water on the electrophilic carbon of the NCO group. In aliphatic systems, this reaction is governed primarily by steric hindrance rather than electronic resonance (unlike aromatic isocyanates).

  • Primary Isocyanates (e.g., HDI): The NCO group is attached to a primary carbon (

    
    ). The electrophilic carbon is exposed, allowing rapid nucleophilic attack by water.
    
  • Secondary Isocyanates (e.g., IPDI, H12MDI): The NCO group is attached to a secondary carbon (cycloaliphatic ring). The ring structure provides moderate shielding.

  • Tertiary Isocyanates (e.g., TMXDI): The NCO group is attached to a tertiary carbon. The bulky methyl groups surrounding the alpha-carbon create a "steric umbrella," significantly retarding the approach of the water molecule.

Hydrolysis Pathway Visualization

The following diagram illustrates the generic hydrolysis pathway. Note that for hindered isocyanates, the first step (


) is the rate-determining step (RDS).

HydrolysisPath cluster_legend Key NCO Isocyanate (R-N=C=O) TS Transition State (Steric Barrier) NCO->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS CarbAcid Carbamic Acid (Unstable Intermediate) TS->CarbAcid k₁ (RDS) Amine Primary Amine (R-NH₂) CarbAcid->Amine Decarboxylation CO2 CO₂ Gas CarbAcid->CO2 Urea Urea Linkage (R-NH-CO-NH-R) Amine->Urea Fast Reaction w/ NCO RDS = Rate Determining Step RDS = Rate Determining Step

Figure 1: Stepwise hydrolysis mechanism of aliphatic isocyanates. For hindered variants (TMXDI), the transition state energy is significantly raised by steric bulk.

Comparative Analysis: Reactivity Data

The following table synthesizes relative reactivity data. While absolute rate constants (


) vary by solvent and temperature, the relative rates remain consistent across literature.

Table 1: Comparative Hydrolysis Profiles of Common Aliphatic Isocyanates

Isocyanate TypeRepresentative MoleculeStructure ClassRelative Hydrolysis Rate (Normalized)Half-Life (

) in Aqueous Emulsion*
Primary Application Focus
HDI Hexamethylene DiisocyanatePrimary (Linear)100 (Fastest)< 10 MinutesFast-cure coatings, hardeners.
H12MDI Dicyclohexylmethane DiisocyanateSecondary (Cyclic)~30 - 40 20 - 40 MinutesElastomers, optical clarity.
IPDI Isophorone DiisocyanateSecondary (Cyclic)**~25 - 35 30 - 60 MinutesWeather-resistant coatings.
TMXDI Tetramethylxylylene DiisocyanateTertiary (Hindered)< 5 (Slowest)> 4 HoursWaterborne dispersions, ADCs.

*Note: Half-life values are approximate for uncatalyzed systems at 25°C in a 50:50 organic/water mixture. Exact values depend on solvent polarity and pH. **IPDI contains one primary NCO (on the methyl arm) and one secondary NCO (on the ring), but the secondary nature dominates the overall hydrolysis profile compared to HDI.

Technical Insight: The "Inductive Effect" vs. Sterics

While electron-donating alkyl groups (Inductive Effect +I) technically increase the electron density on the nitrogen, making the carbon less electrophilic, the steric effect is the dominant factor. In TMXDI, the NCO group is shielded by two methyl groups on the alpha-carbon. This prevents the water molecule from aligning at the correct Burger-Dunitz angle for attack.

Experimental Protocol: Measuring Hydrolysis Kinetics via FT-IR

To validate these rates in your specific formulation, use In-Situ Fourier Transform Infrared Spectroscopy (FT-IR) . This method is superior to titration for kinetic studies as it captures real-time data without quenching.

Protocol: Kinetic Monitoring of NCO Disappearance

Objective: Determine the pseudo-first-order rate constant (


) of isocyanate hydrolysis.

Materials:

  • Isocyanate sample (HDI, IPDI, or TMXDI).[1]

  • Solvent: Anhydrous Dioxane or Acetonitrile (miscible with water, non-reactive).

  • Deionized Water.

  • FT-IR Spectrometer with ATR probe or liquid cell (CaF2 windows).

Workflow:

  • Baseline Setup:

    • Prepare a solvent blank.

    • Set FT-IR to scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹. Focus on the NCO stretching peak at ~2270 cm⁻¹ .[2]

  • Sample Preparation:

    • Dissolve isocyanate in solvent to a concentration of 0.1 M.

    • Thermostat the solution to 25°C ± 0.1°C.

  • Initiation:

    • Add water in excess (e.g., 10x molar excess) to ensure pseudo-first-order kinetics.

    • Critical: Vortex immediately for 5 seconds.

  • Data Acquisition:

    • Start scanning immediately (

      
      ).
      
    • Collect spectra every 60 seconds for HDI, every 5 minutes for IPDI, and every 15 minutes for TMXDI.

  • Analysis:

    • Integrate the area under the peak at 2270 cm⁻¹.

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the linear regression line is

      
      .
      
Experimental Workflow Diagram

ProtocolFlow Start Start Experiment Prep Dissolve Isocyanate (0.1M in Dioxane) Start->Prep Temp Thermostat to 25°C Prep->Temp AddWater Add Excess Water (Initiate Hydrolysis) Temp->AddWater Scan FT-IR Scan (Monitor 2270 cm⁻¹) AddWater->Scan Loop Repeat Scan (Interval: 1-15 min) Scan->Loop Loop->Scan Not Complete Calc Calculate k_obs (Slope of ln(A) vs t) Loop->Calc Complete (>3 Half-lives)

Figure 2: Workflow for FT-IR kinetic monitoring of isocyanate hydrolysis.

Implications for Drug Development & Materials

  • Antibody-Drug Conjugates (ADCs): When designing linkers, TMXDI derivatives are preferred if the conjugation must occur in an aqueous buffer without rapid degradation of the reactive handle.

  • Waterborne Polyurethanes (PUDs):

    • HDI requires immediate dispersion and chain extension to prevent urea formation (grit).

    • TMXDI allows for "hot" dispersions where the isocyanate remains active for longer periods, enabling better inter-particle crosslinking during the drying phase.

References

  • Wicks, Z. W., & Wicks, D. A. (1999). Blocked isocyanates III: Part A. Mechanisms and chemistry.
  • Rand, L., et al. (1965). The Reactivity of Isocyanates with Water.[3][4][5][6][7] Journal of Applied Polymer Science.

  • Szesztay, M., et al. (2025). Kinetics of uncatalyzed and catalyzed urethane forming reactions of aliphatic diisocyanates. New Journal of Chemistry (RSC).

  • MDPI Polymers. (2022).[1] Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates. Polymers.[3][5][7][8][9][10]

  • ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethylcyclohexylisocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Hazard Profile: 2-Ethylcyclohexylisocyanate is a cycloaliphatic isocyanate. While it may exhibit lower volatility than smaller aromatic isocyanates (like TDI), it presents a critical sensitization hazard . The primary risk is not acute toxicity from a single exposure, but the induction of irreversible respiratory sensitization (occupational asthma) and allergic contact dermatitis.

The "Invisible" Threat:

  • Olfactory Fatigue: You cannot rely on smell to detect leaks. The odor threshold is often higher than the Permissible Exposure Limit (PEL).

  • Latent Reaction: Symptoms of exposure may be delayed 4–8 hours after handling.

  • Moisture Reactivity: Reacts with ambient humidity to form amines and CO₂ gas, creating a pressure-burst hazard in sealed waste containers.

Risk Assessment & Engineering Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

The Self-Validating Airflow System

Do not open the reagent bottle unless the following logic gate is passed:

  • Containment: Work is performed strictly within a chemical fume hood.

  • Velocity Check: Face velocity is verified between 80–100 fpm (0.4–0.5 m/s) .

  • Clearance: The sash is at the lowest working height; rear baffles are not blocked by equipment.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with isocyanates due to rapid permeation. Use the following matrix to select gear based on the operation.

Protection ZoneLow Risk (Pipetting <1mL)High Risk (Pouring >10mL / Heating / Spills)Technical Rationale
Hand Protection Double-Gloved Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer glove every 15 mins.Laminate Liners (Silver Shield/4H) worn under Nitrile gloves.Zero permeation breakthrough >4 hrs.Isocyanates permeate nitrile rubber.[1] Laminate films (EVOH) provide the only true chemical barrier for extended periods [1].
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Full-Face Respirator OR Splash Goggles + Face ShieldIsocyanates react with eye moisture, causing severe irritation and potential corneal damage.
Respiratory Fume Hood (Primary)No respirator needed if sash is low.Full-Face Respirator Cartridge: Organic Vapor (OV) + P100Inhalation is the primary route for sensitization. Half-masks leave eyes exposed to vapors [2].
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat/Sleeves Impervious apron recommended.Cotton absorbs isocyanates, holding the hazard against the skin. Tyvek repels splashes.

Operational Protocol: The "Clean-Trace" Method

This workflow is designed to prevent surface contamination, which is the most common cause of unexplained sensitization.

Phase 1: Preparation
  • Decon Station: Prepare a beaker of Neutralization Solution (Formula below) inside the hood before opening the bottle.

  • Absorbent Mapping: Lay down plastic-backed absorbent pads (bench protectors) to define the "Hot Zone."

  • Tool Staging: Place all pipettes, septa, and waste vials inside the Hot Zone. Nothing leaves this zone until neutralized.

Phase 2: Active Handling
  • The "Two-Hand" Rule: Never handle the isocyanate bottle with the same hand you use to touch the sash, phone, or notebook. Designate a "Dirty Hand" (reagent handling) and a "Clean Hand" (instrumentation).

  • Aerosol Management: If using a syringe, never vent the needle into the open air. Vent into a solvent-soaked pad inside the hood.

  • Cap Hygiene: Wipe the threads of the bottle with a dry Kimwipe after use. Immediately place that Kimwipe into a solid waste container inside the hood.

Phase 3: Decontamination & Waste[2]
  • Liquid Waste: Quench unreacted isocyanate slowly with an alcohol-based nucleophile (e.g., ethanol or methanol) before disposal.

  • Solid Waste: All tips, gloves, and wipes must be treated as hazardous.

  • The Pressure Rule: NEVER seal a waste container immediately.[2] The reaction with moisture releases CO₂. Tight caps will cause bottles to explode. Leave caps loose for 24-48 hours.

Emergency Response: Spills & Neutralization

If a spill occurs, do not use water alone (it reacts too slowly). Use a dedicated decontamination solution.[2][3]

Neutralization Solution Formulas (Select One)
  • Formula A (Standard): 50% Ethanol + 5% Aqueous Ammonia + 45% Water.

  • Formula B (Alternative): 10% Sodium Carbonate + 0.2% Liquid Detergent + Water.

Spill Response Workflow

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location (Inside vs. Outside Hood) Start->Assess Evacuate Evacuate Lab Immediately Alert EHS Assess->Evacuate Outside Hood / >100mL PPE_Up Don Enhanced PPE (Laminate Gloves + Respirator) Assess->PPE_Up Inside Hood / <100mL Absorb Cover with Absorbent Pads (Do not wipe yet) PPE_Up->Absorb Neutralize Pour Decon Solution (Work from outside in) Absorb->Neutralize Wait Wait 15-30 Minutes (Allow reaction) Neutralize->Wait Clean Collect as Haz Waste (Do NOT seal container) Wait->Clean

Figure 1: Decision logic for isocyanate spill response. Note that spills outside the fume hood usually require evacuation due to respiratory risks.

PPE Selection Logic

Use this decision tree to validate your PPE choice before beginning an experiment.

PPE_Logic Task Define Task Volume Volume > 10mL or Heating? Task->Volume Splash Splash Risk? Volume->Splash No Level3 Level 3 PPE: Full Face Respirator + Silver Shield + Tyvek Suit Volume->Level3 Yes (High Hazard) Level1 Level 1 PPE: Nitrile (Double) + Goggles + Lab Coat Splash->Level1 Low (Pipetting) Level2 Level 2 PPE: Silver Shield Liners + Goggles + Tyvek Sleeves Splash->Level2 High Probability

Figure 2: PPE selection based on volumetric and kinetic risk factors.

References

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2014). Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel.[1] Annals of Occupational Hygiene. [Link]

  • Safe Work Australia. (2020). Guide to Handling Isocyanates.[4][Link]

  • Occupational Safety and Health Administration (OSHA). Isocyanates. Safety and Health Topics.[2][5][6][7][8][9][10][11][12][13] [Link]

  • American Chemistry Council. Guidelines for the Selection of Chemical Protective Clothing for Isocyanates.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.